LmNADK1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H33N13O9S |
|---|---|
Molecular Weight |
715.7 g/mol |
IUPAC Name |
(1R,23R,24S,25R)-7-amino-14-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-24,25-dihydroxy-20,20-dioxo-26-oxa-20λ6-thia-2,4,6,9,14,17,21-heptazatetracyclo[21.2.1.02,10.03,8]hexacosa-3,5,7,9-tetraen-11-yn-16-one |
InChI |
InChI=1S/C27H33N13O9S/c28-22-16-24(33-9-31-22)39(11-35-16)26-20(44)19(43)13(49-26)7-38-4-1-2-14-37-17-23(29)32-10-34-25(17)40(14)27-21(45)18(42)12(48-27)6-36-50(46,47)5-3-30-15(41)8-38/h9-13,18-21,26-27,36,42-45H,3-8H2,(H,30,41)(H2,28,31,33)(H2,29,32,34)/t12-,13-,18-,19?,20+,21-,26-,27-/m1/s1 |
InChI Key |
YJUQOPPJKJBQQN-DADGWXOWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Putative Mechanism of Action of LmNADK1-IN-1
Disclaimer: As of December 2025, a thorough review of the scientific literature reveals no specific compound designated as "LmNADK1-IN-1" that acts as an inhibitor of Leishmania donovani NAD kinase 1. The following technical guide is a scientifically informed but hypothetical exploration of how such a compound might function and the experimental procedures that would be necessary to characterize it. This document is intended for researchers, scientists, and drug development professionals as a framework for the discovery and analysis of future LmNADK1 inhibitors.
Introduction: Leishmania donovani NAD Kinase 1 (LmNADK1) as a Therapeutic Target
Leishmania donovani is the causative agent of visceral leishmaniasis, a severe and often fatal parasitic disease. The parasite has a complex life cycle, alternating between a promastigote stage in the sandfly vector and an amastigote stage within mammalian macrophages. The metabolic pathways of Leishmania are crucial for its survival and proliferation, and several have been identified as potential drug targets.
One such enzyme is NAD kinase (NADK), which catalyzes the phosphorylation of NAD+ to NADP+. This is the sole pathway for the de novo synthesis of NADP+. NADP+ and its reduced form, NADPH, are essential for a variety of cellular processes. NADPH, in particular, is a critical component of the parasite's antioxidant defense system, which is necessary to counteract the oxidative stress imposed by the host's immune response. It is also a key reducing equivalent in various anabolic pathways. Given that Leishmania parasites are auxotrophs for NAD+ and must salvage it from the host, the subsequent conversion to NADP+ by LmNADK1 is a critical step for their viability.[1][2] Therefore, specific inhibition of LmNADK1 presents a promising strategy for the development of novel anti-leishmanial therapeutics.
Hypothetical Mechanism of Action of this compound
It is hypothesized that this compound would act as a potent and selective inhibitor of Leishmania donovani NAD kinase 1. By binding to the enzyme, either at the active site or at an allosteric site, this compound would prevent the phosphorylation of NAD+ to NADP+. This would lead to a significant decrease in the intracellular pool of both NADP+ and its reduced form, NADPH.
The depletion of the NADP(H) pool would have several downstream consequences detrimental to the parasite:
-
Increased Oxidative Stress: NADPH is the primary reducing equivalent for the trypanothione (B104310) reductase system, which is central to the parasite's defense against reactive oxygen species (ROS) produced by the host macrophage. Inhibition of LmNADK1 would compromise this system, leading to an accumulation of ROS and subsequent damage to proteins, lipids, and DNA.
-
Disruption of Reductive Biosynthesis: NADPH is essential for various anabolic pathways, including fatty acid and nucleotide biosynthesis. A reduction in NADPH levels would impair the parasite's ability to synthesize these essential macromolecules, thereby halting its growth and replication.
-
Metabolic Disarray: The NAD+/NADH and NADP+/NADPH ratios are critical for maintaining metabolic homeostasis. Disruption of the NADP(H) pool would lead to a broader metabolic collapse within the parasite.
The selectivity of this compound for the parasite enzyme over the human homolog would be a critical factor for its therapeutic potential, minimizing host toxicity.
Quantitative Data for a Putative LmNADK1 Inhibitor
The characterization of a novel inhibitor like this compound would involve the determination of several key quantitative parameters to assess its potency and selectivity. The following table summarizes the essential data that would be collected.
| Parameter | Description | Typical Units |
| IC50 | The concentration of the inhibitor required to reduce the activity of the LmNADK1 enzyme by 50% in a biochemical assay.[3][4][5] | µM or nM |
| Ki | The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of the inhibitor's binding affinity. | µM or nM |
| EC50 (promastigote) | The effective concentration of the inhibitor that reduces the viability of L. donovani promastigotes by 50% in an in vitro culture assay. | µM |
| EC50 (amastigote) | The effective concentration of the inhibitor that reduces the viability of L. donovani amastigotes (intracellular or axenic) by 50%. | µM |
| CC50 | The cytotoxic concentration of the inhibitor that reduces the viability of a mammalian host cell line (e.g., macrophages) by 50%. | µM |
| Selectivity Index (SI) | The ratio of the host cell CC50 to the parasite EC50 (CC50/EC50). A higher SI indicates greater selectivity for the parasite. | Unitless |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the characterization of a novel LmNADK1 inhibitor.
4.1. Recombinant LmNADK1 Expression and Purification
-
Gene Cloning: The gene encoding LmNADK1 would be amplified from L. donovani genomic DNA by PCR and cloned into an appropriate expression vector (e.g., pET vector with a His-tag).
-
Protein Expression: The expression vector would be transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression would be induced by the addition of IPTG, followed by incubation at an optimized temperature and time.
-
Purification: The bacterial cells would be harvested, lysed, and the recombinant LmNADK1 protein purified from the soluble fraction using nickel-affinity chromatography. The purity of the protein would be assessed by SDS-PAGE.
4.2. In Vitro LmNADK1 Enzyme Activity Assay
This assay would be used to determine the IC50 of the inhibitor.
-
Reaction Mixture: A reaction mixture would be prepared containing a buffer (e.g., Tris-HCl), MgCl₂, ATP, and NAD+.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound) would be added to the reaction mixture.
-
Enzyme Initiation: The reaction would be initiated by the addition of purified recombinant LmNADK1.
-
Detection of NADP+: The production of NADP+ would be monitored using a coupled enzyme assay. For example, the NADP+ produced can be reduced to NADPH by glucose-6-phosphate dehydrogenase in the presence of glucose-6-phosphate. The resulting NADPH can be measured spectrophotometrically by the increase in absorbance at 340 nm.
-
IC50 Calculation: The reaction rates at different inhibitor concentrations would be plotted, and the IC50 value would be calculated by fitting the data to a dose-response curve.
4.3. In Vitro Anti-Promastigote Viability Assay
-
Parasite Culture: L. donovani promastigotes would be cultured in appropriate media (e.g., M199) until they reach the logarithmic growth phase.
-
Compound Treatment: The promastigotes would be seeded into 96-well plates, and varying concentrations of the test compound would be added.
-
Incubation: The plates would be incubated at the appropriate temperature (e.g., 26°C) for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability would be assessed using a colorimetric or fluorometric method, such as the resazurin (B115843) reduction assay (alamarBlue) or the MTT assay.
-
EC50 Calculation: The viability data would be plotted against the compound concentration to determine the EC50 value.
4.4. In Vitro Anti-Amastigote Viability Assay
This assay is more biologically relevant as it targets the disease-causing stage of the parasite.
-
Macrophage Culture: A suitable macrophage cell line (e.g., THP-1) or primary macrophages would be cultured and seeded in 96-well plates.
-
Infection: The macrophages would be infected with stationary-phase L. donovani promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites would be washed away.
-
Compound Treatment: The infected macrophages would be treated with a range of concentrations of the test compound.
-
Incubation: The plates would be incubated at 37°C in a 5% CO₂ atmosphere for a specified time (e.g., 72 hours).
-
Viability Assessment: The number of viable intracellular amastigotes would be quantified. This can be done by lysing the macrophages, releasing the amastigotes, and assessing their viability, or by high-content imaging of stained cells.
-
EC50 Calculation: The number of viable amastigotes at each compound concentration would be used to calculate the EC50.
Mandatory Visualizations
Caption: Hypothetical mechanism of action of this compound in Leishmania donovani.
Caption: Experimental workflow for the characterization of a novel LmNADK1 inhibitor.
References
- 1. The Leishmania nicotinamidase is essential for NAD+ production and parasite proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NAD+ metabolism of Leishmania, notably the enzyme nicotinamidase involved in NAD+ salvage, offers prospects for development of anti-parasite chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
LmNADK1-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of LmNADK1-IN-1, a potent and specific inhibitor of the nicotinamide (B372718) adenine (B156593) dinucleotide kinase 1 (NADK1) from the pathogenic bacterium Listeria monocytogenes. This document is intended for researchers, scientists, and drug development professionals interested in the study of bacterial metabolism and the development of novel antibacterial agents.
Introduction
Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness, listeriosis. The emergence of antibiotic-resistant strains necessitates the discovery of novel therapeutic targets. NADK1, an essential enzyme in the NAD(P) biosynthesis pathway, represents a promising target for the development of new anti-listerial drugs. This compound has been identified as a potent inhibitor of this enzyme, making it a valuable tool for target validation and as a lead compound for drug discovery programs.
Chemical Structure and Properties
This compound is a di-adenosine derivative. The precise chemical structure and properties are detailed in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₈N₁₀O₈ |
| Molecular Weight | 600.56 g/mol |
| SMILES | C#C[C@H]1O--INVALID-LINK--[C@@H]1O">C@Hn1cnc2c(N)ncnc12.C#C[C@H]1O--INVALID-LINK--[C@@H]1O">C@Hn1cnc2c(N)ncnc12 |
| InChI | InChI=1S/2C12H14N5O4/c21-2-5-21-11(19)9(18)8(5)17-4-16-6-7(13)14-3-15-10(6)17/h21,3-5,8-9,11,18-19H,13H2/t2*5-,8-,9-,11-/m11/s1 |
Table 2: Biological Activity of this compound
| Parameter | Value |
| Target | Listeria monocytogenes NADK1 (LmNADK1) |
| Ki | 54 nM[1] |
| Mechanism of Action | Competitive inhibitor |
Mechanism of Action
This compound functions as a competitive inhibitor of LmNADK1. It binds to the active site of the enzyme, preventing the binding of the natural substrate, NAD⁺. This inhibition blocks the synthesis of NADP⁺, a crucial molecule for various cellular processes, including antioxidant defense and fatty acid biosynthesis. The depletion of the NADP(H) pool ultimately leads to bacterial cell death.
References
The Discovery and Synthesis of LmNADK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine (B156593) dinucleotide kinase (NADK) is a crucial enzyme in the biosynthesis of NADP(H), a vital cofactor in numerous cellular processes. In the pathogenic bacterium Listeria monocytogenes, NADK1 (LmNADK1) is essential for viability and virulence, making it a promising target for novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery and synthesis of inhibitors targeting LmNADK1. While a specific compound designated "LmNADK1-IN-1" is not documented in publicly available scientific literature, this guide details the identification and characterization of potent diadenosine-based inhibitors of LmNADK1. We present quantitative data for these inhibitors, detailed experimental protocols for their synthesis and enzymatic evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to LmNADK1 as a Therapeutic Target
Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness listeriosis. The bacterium's ability to survive and replicate within host cells is intrinsically linked to its metabolic adaptability. A key enzyme in this process is NAD kinase (NADK), which catalyzes the phosphorylation of NAD+ to NADP+. This is the sole pathway for de novo NADP+ biosynthesis. NADP+ and its reduced form, NADPH, are essential for a variety of cellular functions, including reductive biosynthesis and defense against oxidative stress. The essentiality of NADK for bacterial survival has been demonstrated in several pathogenic species, highlighting it as a promising target for the development of new antibiotics with a novel mechanism of action[1].
Discovery of LmNADK1 Inhibitors
Initial investigations into LmNADK1 inhibitors identified di-5'-thioadenosine as a novel non-natural inhibitor of the enzyme[2]. Building upon this, subsequent research focused on diadenosine derivatives, leading to the development of potent inhibitors. A significant breakthrough was the design and synthesis of a series of cyclic diadenosine analogues, which exhibited nanomolar inhibitory activity against LmNADK1[3].
Quantitative Data for LmNADK1 Inhibitors
The inhibitory activities of a series of cyclic diadenosine derivatives against LmNADK1 and Staphylococcus aureus NADK (SaNADK) were determined using a coupled spectrophotometric assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Linker (n) | LmNADK1 IC50 (µM) | SaNADK IC50 (µM) | Reference |
| MC1 | 1 | 0.13 ± 0.02 | 0.17 ± 0.02 | [3] |
| MC2 | 2 | 0.17 ± 0.02 | 0.28 ± 0.03 | [3] |
| MC3 | 3 | 0.26 ± 0.03 | 0.45 ± 0.05 | |
| MC4 | 4 | 0.50 ± 0.06 | 0.90 ± 0.10 | |
| NKI1 (linear precursor) | - | 39 ± 4 | 45 ± 5 |
Experimental Protocols
Synthesis of a Representative Cyclic Diadenosine Inhibitor (MC1)
The synthesis of the macrocyclic diadenosine inhibitors involves a multi-step process, with the key step being an intramolecular cyclization. The following is a representative protocol for the synthesis of MC1 .
Scheme 1: Synthesis of MC1
Caption: Synthetic scheme for MC1.
Materials:
-
8-bromo-2',3'-O-isopropylideneadenosine
-
Propargyl bromide
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Copper(II) acetate (B1210297) (Cu(OAc)2)
-
Pyridine
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
Propargylation: To a solution of 8-bromo-2',3'-O-isopropylideneadenosine in DMF, add NaH at 0°C. After stirring for 30 minutes, add propargyl bromide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by silica (B1680970) gel chromatography to yield the propargylated intermediate.
-
Deprotection: Treat the propargylated intermediate with a mixture of TFA and water to remove the isopropylidene protecting group. Evaporate the solvent under reduced pressure to obtain the deprotected intermediate.
-
Intramolecular Cyclization: Dissolve the deprotected intermediate in pyridine and add Cu(OAc)2. Heat the reaction mixture and monitor the progress by TLC. Upon completion, remove the solvent and purify the crude product by chromatography to yield the final macrocyclic compound, MC1 .
LmNADK1 Enzymatic Assay
The activity of LmNADK1 is determined using a coupled spectrophotometric assay. The production of NADP+ by LmNADK1 is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.
Workflow for LmNADK1 Inhibition Assay
Caption: Workflow for the LmNADK1 inhibition assay.
Materials:
-
Purified recombinant LmNADK1
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NAD+
-
ATP
-
Glucose-6-phosphate (G6P)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
KCl
-
Test compounds (inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer, NAD+, ATP, G6P, and the test compound at various concentrations.
-
Initiate the reaction: Add a mixture of LmNADK1 and G6PDH to each well to start the reaction.
-
Monitor the reaction: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm at 37°C for a set period (e.g., 30 minutes).
-
Data analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
LmNADK1 plays a central role in the NAD(P) metabolism of Listeria monocytogenes. The enzyme converts NAD+ to NADP+, which is then available for various metabolic pathways that are critical for the bacterium's survival and pathogenesis.
NAD(P) Metabolism in Listeria monocytogenes
Caption: Role of LmNADK1 in L. monocytogenes metabolism.
Conclusion
While the specific inhibitor "this compound" remains unidentified in the scientific literature, research has successfully identified and characterized potent inhibitors of LmNADK1, particularly a series of cyclic diadenosine derivatives. These compounds demonstrate nanomolar efficacy in vitro and provide a strong foundation for the development of novel antibacterial agents targeting Listeria monocytogenes. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of antibacterial drug discovery. Further optimization of these lead compounds for in vivo efficacy and favorable pharmacokinetic properties will be crucial for their translation into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. NAD kinases use substrate-assisted catalysis for specific recognition of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of original cyclic diadenosine derivatives as nanomolar inhibitors of NAD kinase from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
LmNADK1-IN-1: A Technical Guide to a Potent Inhibitor of Listeria monocytogenes NAD Kinase 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
LmNADK1-IN-1, also known as compound MC1, is a synthetic, macrocyclic diadenosine derivative that has been identified as a highly potent inhibitor of NAD Kinase 1 from Listeria monocytogenes (LmNADK1). NAD kinases are essential enzymes in bacteria, responsible for the sole pathway for the de novo synthesis of NADP(H), a critical cofactor in numerous metabolic processes. The essentiality of this enzyme in bacteria, including pathogenic species, makes it a promising target for the development of novel antibacterial agents. This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, and the experimental protocols for its characterization.
Biochemical and Antibacterial Activity
This compound has demonstrated exceptional potency as an inhibitor of the LmNADK1 enzyme. However, this potent enzymatic inhibition has not translated into significant antibacterial activity.
Enzyme Inhibition Data
The inhibitory activity of this compound and its linear precursor, NKI1, against recombinant LmNADK1 is summarized in the table below. The data is extracted from a study by Clément et al. (2023).
| Compound | Type | Linker Length (atoms) | IC50 (nM) for LmNADK1 |
| NKI1 | Linear | N/A | 16000 |
| This compound (MC1) | Macrocycle | 12 | 54 |
Table 1: Inhibitory potency of this compound (MC1) and its linear precursor (NKI1) against LmNADK1.
The cyclization of the linear di-adenosine derivative (NKI1) into the macrocyclic structure of this compound resulted in a remarkable 300-fold increase in inhibitory potency against LmNADK1[1].
Antibacterial Susceptibility Data
Despite its potent enzymatic inhibition, this compound has not shown significant antibacterial activity against Listeria monocytogenes or other tested bacterial strains.
| Compound | MIC (µg/mL) against L. monocytogenes EGD-e | MIC (µg/mL) against S. aureus RN4220 |
| This compound (MC1) | > 128 | > 128 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (MC1) against Gram-positive bacteria.
The lack of whole-cell activity suggests that this compound may have poor permeability across the bacterial cell envelope or is subject to efflux mechanisms.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of LmNADK1, binding to the active site of the enzyme and preventing the phosphorylation of NAD+ to NADP+. This disrupts the cellular pool of NADP(H), which is vital for various cellular functions, including reductive biosynthesis and defense against oxidative stress.
Caption: Inhibition of the LmNADK1 pathway by this compound.
Experimental Protocols
LmNADK1 Inhibition Assay (Coupled-Enzyme Assay)
This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of compounds against LmNADK1.
Principle: The NADP+ produced by LmNADK1 is used by a coupling enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), to oxidize glucose-6-phosphate (G6P). This reaction reduces NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
Recombinant LmNADK1 enzyme.
-
ATP solution.
-
NAD+ solution.
-
Glucose-6-phosphate (G6P) solution.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides.
-
Test compound (this compound) dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
ATP (final concentration, e.g., 1 mM)
-
NAD+ (final concentration, e.g., 1 mM)
-
G6P (final concentration, e.g., 1 mM)
-
G6PDH (final concentration, e.g., 1 U/mL)
-
Varying concentrations of the test compound (this compound). A DMSO control is included.
-
-
Pre-incubate the reaction mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding a fixed concentration of recombinant LmNADK1 (e.g., 10 nM).
-
Immediately monitor the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
Unveiling the Engine Room: A Technical Guide to the Active Site of Leishmania donovani NAD Kinase 1 (LmNADK1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) kinase (NADK) is a critical enzyme in the NADP(H) biosynthesis pathway, making it an attractive target for antimicrobial drug development. In the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, NADK1 (LmNADK1) plays a vital role in cellular redox homeostasis and various metabolic processes. A comprehensive understanding of the LmNADK1 active site architecture and catalytic mechanism is paramount for the rational design of selective inhibitors. This technical guide provides an in-depth analysis of the LmNADK1 active site, drawing upon comparative analysis with its well-characterized homologue from Listeria monocytogenes due to the current absence of a crystal structure for the Leishmania enzyme. This document summarizes key structural features, substrate and cofactor binding, and presents detailed experimental protocols relevant to the study of this essential enzyme.
Introduction: The Significance of LmNADK1 in Leishmania donovani
Leishmania donovani, a purine (B94841) auxotroph, relies heavily on salvage pathways for essential metabolites. The NADP(H) generated by the action of NAD kinase is crucial for the parasite's defense against oxidative stress imposed by the host immune system and for various anabolic pathways. The unique structural and kinetic properties of parasitic enzymes compared to their human counterparts offer a window for the development of selective therapeutics with minimal off-target effects. This guide focuses on the heart of LmNADK1's function: its active site.
The LmNADK1 Active Site: A Homology-Based Perspective
In the absence of an experimentally determined structure for Leishmania donovani NADK1, we turn to the high-resolution crystal structures of the NAD kinase from Listeria monocytogenes (LmNADK1), which shares significant sequence homology with the Leishmania enzyme. Sequence alignment reveals the conservation of key residues within the active site, providing a strong foundation for a homology-based model of the L. donovani enzyme's active site.
The active site of NAD kinases is typically located at the interface of two domains and is comprised of a substrate-binding pocket for NAD and a cofactor-binding site for ATP-Mg²⁺.
Key Residues in the Putative LmNADK1 Active Site
Based on homology with L. monocytogenes NADK1, the following residues are predicted to be critical for the function of the Leishmania donovani NADK1 active site:
-
Catalytic Residues: A conserved aspartate residue within a GGDG motif is proposed to act as the catalytic base, activating the 2'-hydroxyl group of the NAD ribose for nucleophilic attack on the γ-phosphate of ATP.
-
NAD Binding Pocket: A series of hydrophobic and polar residues are expected to form the binding pocket for the NAD substrate. The adenine moiety of NAD is likely stabilized through stacking interactions with aromatic residues, while the nicotinamide and ribose moieties are positioned by a network of hydrogen bonds.
-
ATP-Mg²⁺ Binding Site: Conserved glycine (B1666218) residues in a glycine-rich loop are predicted to be involved in binding the phosphate (B84403) groups of ATP. The Mg²⁺ ion, essential for catalysis, is likely coordinated by the β- and γ-phosphates of ATP and conserved acidic residues.
Quantitative Data Summary
The following tables summarize the kinetic and inhibitory data obtained for the homologous NAD kinase from Listeria monocytogenes. These values provide a benchmark for the expected enzymatic behavior of Leishmania donovani NADK1.
Table 1: Michaelis-Menten Kinetic Parameters for Listeria monocytogenes NADK1
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| NAD | 150 ± 20 | 12 ± 1 | 8.0 x 104 |
| ATP | 200 ± 30 | 12 ± 1 | 6.0 x 104 |
Table 2: Inhibition Constants (Ki) for Known Inhibitors of Listeria monocytogenes NADK1
| Inhibitor | Type of Inhibition | Ki (µM) |
| Di-5'-thioadenosine | Competitive | 25 ± 5 |
| Adenosine 5'-diphosphate (ADP) | Competitive | 500 ± 70 |
Signaling Pathways and Logical Relationships
The activity of LmNADK1 is a critical node in the metabolic network of Leishmania donovani. Its function directly impacts the cellular redox state and the availability of precursors for biosynthesis.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of NAD kinases, which are directly applicable to the study of LmNADK1.
Recombinant Expression and Purification of LmNADK1
-
Gene Cloning: The gene encoding LmNADK1 is amplified by PCR from Leishmania donovani genomic DNA and cloned into an expression vector (e.g., pET-28a) containing a polyhistidine tag.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, followed by incubation at 18°C for 16 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity Assessment: Protein purity is assessed by SDS-PAGE.
Enzyme Kinetics Assay
-
Reaction Mixture: The standard reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, varying concentrations of NAD⁺ and ATP, and a fixed amount of purified LmNADK1.
-
Assay Principle: The production of NADP⁺ is coupled to the reduction of a substrate by a NADP⁺-dependent dehydrogenase (e.g., glucose-6-phosphate dehydrogenase), and the increase in NADPH is monitored by the change in absorbance at 340 nm.
-
Procedure: The reaction is initiated by the addition of LmNADK1. The absorbance at 340 nm is measured at regular intervals using a spectrophotometer.
-
Data Analysis: Initial velocities are calculated from the linear portion of the reaction progress curves. Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Site-Directed Mutagenesis
-
Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.
-
PCR Amplification: The entire plasmid containing the LmNADK1 gene is amplified using the mutagenic primers and a high-fidelity DNA polymerase.
-
Template Digestion: The parental, non-mutated DNA template is digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: The mutated plasmid is transformed into competent E. coli cells.
-
Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.
-
Protein Expression and Characterization: The mutant protein is expressed, purified, and its kinetic parameters are determined as described above to assess the functional role of the mutated residue.
Conclusion and Future Directions
While the direct experimental characterization of the Leishmania donovani NADK1 active site is still pending, a robust model based on its well-studied homologue from Listeria monocytogenes provides valuable insights for initiating drug discovery efforts. The conserved nature of the active site residues suggests that inhibitors designed against the bacterial enzyme may exhibit cross-reactivity with the parasitic counterpart. Future research should prioritize the determination of the high-resolution crystal structure of LmNADK1 from Leishmania donovani to validate the homology-based model and to facilitate the design of highly specific and potent inhibitors. Such efforts will be instrumental in the development of novel therapeutics to combat visceral leishmaniasis.
Probing the Active Site of a Potential Drug Target: A Technical Guide to the In Silico Docking of LmNADK1-IN-1 with Leishmania donovani NADK
Authored For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting in silico molecular docking studies of the inhibitor LmNADK1-IN-1 with its potential target, NAD Kinase (NADK) from Leishmania donovani (LdNADK). As the causative agent of visceral leishmaniasis, a devastating parasitic disease, L. donovani presents an urgent need for novel therapeutic strategies. The enzymes essential for its survival, such as NADK, are promising targets for structure-based drug design.
This document outlines the complete computational workflow, from target protein structure prediction via homology modeling to the specifics of a molecular docking protocol and the interpretation of results. Due to the absence of a published crystal structure for LdNADK and the specific inhibitor complex, this guide presents a robust, generalized methodology supplemented with illustrative data.
Target and Ligand Preparation: Building the Foundation
A critical prerequisite for any docking study is the availability of high-quality three-dimensional structures for both the protein target and the small molecule ligand.
Homology Modeling of Leishmania donovani NADK (LdNADK)
Given that no experimental structure for LdNADK is currently deposited in the Protein Data Bank (PDB), a reliable 3D model must be generated through homology modeling. This technique leverages the known structures of homologous proteins as templates.
Experimental Protocol: Homology Modeling
-
Template Identification: The amino acid sequence of LdNADK is used as a query for a BLASTp search against the PDB. Suitable templates are selected based on high sequence identity (typically >40%), query coverage, and resolution. The crystal structure of NADK from Listeria monocytogenes (LmNADK1, e.g., PDB ID: 2I2D, 2Q5F) serves as a strong candidate template.[1][2][3]
-
Sequence Alignment: The target sequence (LdNADK) is aligned with the template sequence(s) using tools like ClustalW or T-Coffee. This alignment is crucial for the accuracy of the final model.
-
Model Building: A homology modeling program, such as MODELLER or SWISS-MODEL, is used to generate multiple 3D models of LdNADK based on the sequence alignment and the template structure(s).
-
Model Refinement and Validation: The generated models undergo energy minimization to relieve any steric clashes. They are then rigorously validated using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to assess the compatibility of the 3D model with its own amino acid sequence), and ProSA (for overall model quality). The model with the best validation scores is selected for docking.
Structure of the Inhibitor: this compound
This compound (also referred to as compound MC1) is a potent inhibitor of L. monocytogenes NADK1 with a reported Ki value of 54 nM.[4] It is described as a click chemistry reagent containing an alkyne group.[4] Based on literature describing inhibitors for this class of enzymes, this compound is a di-adenosine derivative, modified to include a terminal alkyne for chemical biology applications. For the purpose of this guide, a representative structure is used for methodological demonstration.
In Silico Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This section details a standard protocol using the widely adopted software suite, AutoDock Vina.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Load the validated LdNADK homology model into AutoDockTools (ADT).
-
Remove all water molecules and non-essential co-factors.
-
Add polar hydrogen atoms to the protein structure.
-
Compute Gasteiger charges to assign partial atomic charges.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a program like ChemDraw or an online server.
-
Load the 3D ligand structure into ADT.
-
Detect the ligand's rotatable bonds, allowing for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Identify the putative active site of LdNADK. This is typically inferred from the binding site of the co-crystallized ligand in the template structure (LmNADK1). Key conserved catalytic residues in NAD kinases, such as those within the GGDG motif, help define this region.[5]
-
Using ADT, define a 3D grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Record the grid box center coordinates (X, Y, Z) and dimensions.
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) specifying the file paths for the prepared protein and ligand, the grid box center and dimensions, and the number of binding modes to generate (e.g., num_modes = 9).
-
Execute the docking simulation from the command line using the AutoDock Vina executable: vina --config conf.txt --log results.log.
-
-
Results Analysis and Visualization:
-
The output file (in PDBQT format) contains the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio Visualizer.
-
Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the active site residues of LdNADK.
-
Data Presentation and Interpretation
Quantitative data from docking simulations are essential for comparing different ligands and understanding binding mechanisms. The following tables present illustrative data that would be generated from the docking of this compound with the LdNADK model.
Table 1: Docking Simulation Results for this compound with LdNADK This table summarizes the predicted binding affinities and conformational stability for the top-ranked binding poses.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -9.8 | 0.000 |
| 2 | -9.5 | 1.352 |
| 3 | -9.2 | 1.876 |
| 4 | -8.9 | 2.411 |
Note: Binding affinities below -6.0 kcal/mol are generally considered indicative of favorable binding. The Root-Mean-Square Deviation (RMSD) values indicate the conformational difference between a given pose and the top-ranked pose.
Table 2: Key Molecular Interactions for the Top-Ranked Binding Pose This table details the specific amino acid residues in the LdNADK active site predicted to interact with the inhibitor.
| Interaction Type | Interacting LdNADK Residue | Interacting Ligand Atom/Group | Distance (Å) |
| Hydrogen Bond | Gly15 | Adenine N1 | 2.9 |
| Hydrogen Bond | Asp38 | Adenine N6 | 3.1 |
| Hydrogen Bond | Arg135 | Ribose Hydroxyl | 2.8 |
| Pi-Pi Stacked | Phe172 | Adenine Ring | 3.6 |
| Hydrophobic | Val18 | Adenine Ring | 3.9 |
| Hydrophobic | Leu140 | Ribose | 4.1 |
Visualization of Workflows and Interactions
Diagrams are crucial for conveying complex processes and relationships in computational drug discovery.
Caption: Homology modeling and molecular docking workflow.
Caption: Potential inhibitor interactions in a kinase active site.
Conclusion
This guide provides a detailed, technically-oriented protocol for investigating the interaction between the inhibitor this compound and its putative target, Leishmania donovani NAD Kinase. By combining homology modeling with molecular docking, researchers can generate valuable hypotheses about the binding mode and affinity of potential drug candidates. The insights gained from such in silico studies are instrumental in guiding the rational design and optimization of more potent and selective inhibitors against leishmaniasis, a critical step in the early stages of the drug discovery pipeline.
References
- 1. Structure‐based design, synthesis and biological evaluation of a NAD + analogue targeting Pseudomonas aeruginosa NAD kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NAD kinases use substrate-assisted catalysis for specific recognition of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LmNADK1-IN-1 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD) kinases (NADKs) are crucial enzymes that catalyze the phosphorylation of NAD+ to NADP+. This reaction is the sole pathway for NADP+ biosynthesis, a vital coenzyme in various anabolic pathways and cellular defense mechanisms against oxidative stress. In pathogenic bacteria such as Listeria monocytogenes, the causative agent of listeriosis, NADK1 (LmNADK1) is essential for metabolic regulation and survival. Consequently, LmNADK1 presents a promising target for the development of novel antibacterial agents. LmNADK1-IN-1 is an inhibitor of this enzyme.
These application notes provide a comprehensive protocol for conducting an in vitro enzyme inhibition assay to characterize the inhibitory potential of this compound against recombinant LmNADK1. The described method is a coupled-enzyme spectrophotometric assay, which is a robust and widely adopted technique for monitoring NADK activity.
Principle of the Assay
The activity of LmNADK1 is determined by measuring the rate of NADP+ production. This is achieved through a coupled reaction where the newly synthesized NADP+ is immediately utilized by a NADP+-dependent enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH). G6PDH reduces NADP+ to NADPH, which can be quantified by monitoring the increase in absorbance at 340 nm. The rate of NADPH production is directly proportional to the LmNADK1 activity. The inhibitory effect of this compound is quantified by measuring the reduction in LmNADK1 activity in its presence.
Quantitative Data Summary
The following table summarizes the known quantitative data for the interaction between LmNADK1 and this compound. Further experimental investigation as outlined in this protocol is required to determine additional kinetic parameters.
| Parameter | Value | Description |
| Ki (Inhibition Constant) | 54 nM[1] | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a stronger inhibitor. |
| IC50 (Half-maximal Inhibitory Concentration) | To be determined | The concentration of inhibitor required to reduce enzyme activity by 50%. |
| Km for NAD+ | To be determined | The Michaelis constant for the substrate NAD+, representing the substrate concentration at which the reaction rate is half of Vmax. |
| Km for ATP | To be determined | The Michaelis constant for the co-substrate ATP. |
| Vmax (Maximum Reaction Velocity) | To be determined | The maximum rate of the enzymatic reaction when the enzyme is saturated with substrates. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: LmNADK1 signaling pathway demonstrating substrate binding, product formation, and inhibition by this compound.
Caption: Workflow for the this compound in vitro enzyme inhibition assay.
Experimental Protocols
Part 1: Recombinant LmNADK1 Expression and Purification
Objective: To produce and purify recombinant LmNADK1 for use in the in vitro inhibition assay.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the LmNADK1 gene with an affinity tag (e.g., His-tag)
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Affinity chromatography column (e.g., Ni-NTA agarose)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
Methodology:
-
Transform the LmNADK1 expression vector into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and incubate for a further 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant LmNADK1 with Elution Buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration (e.g., using a Bradford assay) and store at -80°C.
Part 2: this compound In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 value of this compound against LmNADK1.
Materials:
-
Purified recombinant LmNADK1
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Adenosine triphosphate (ATP)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH) from a source that does not utilize NAD+ (e.g., Leuconostoc mesenteroides)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic readings at 340 nm
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare working solutions of NAD+, ATP, and G6P in Assay Buffer.
-
Prepare a working solution of G6PDH in Assay Buffer.
-
Prepare a working solution of purified LmNADK1 in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
To each well, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for control wells)
-
G6P (final concentration, e.g., 5 mM)
-
G6PDH (final concentration, e.g., 1 unit/well)
-
LmNADK1 (final concentration to be optimized, e.g., 10-50 nM)
-
-
Include control wells:
-
100% Activity Control: All components except the inhibitor (add DMSO vehicle instead).
-
No Enzyme Control: All components except LmNADK1.
-
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction initiation mix containing NAD+ and ATP in Assay Buffer.
-
Add the initiation mix to all wells to start the reaction. Final concentrations should be optimized (e.g., 5 mM NAD+, 5 mM ATP).
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of 100% Activity Control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a detailed framework for the in vitro characterization of this compound as an inhibitor of Listeria monocytogenes NADK1. Adherence to this protocol will enable researchers to reliably determine the inhibitory potency (IC50) of this compound and contribute to the broader understanding of its potential as an antibacterial agent. Optimization of enzyme and substrate concentrations may be required to ensure the assay is performed under optimal conditions.
References
Application Notes and Protocols for LmNADK1-IN-1 in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of LmNADK1-IN-1, a putative inhibitor of Listeria monocytogenes NAD kinase 1 (LmNADK1), in click chemistry reactions. While specific data for this compound is not publicly available, this guide is based on the common application of functionally modified small molecule inhibitors in chemical biology for target engagement, visualization, and proteomics studies. It is presumed that this compound is functionalized with a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne, enabling its conjugation to a variety of reporter tags via click chemistry.
Click chemistry encompasses a class of reactions that are rapid, specific, and high-yielding, making them ideal for biological applications.[1][2] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the covalent ligation of the inhibitor to a reporter molecule, such as a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification and subsequent mass spectrometry-based proteomic analysis.
Principle of Application
The central idea is to use the functionalized this compound to covalently label its target protein, LmNADK1, within a complex biological sample. This is achieved by first incubating the biological system (e.g., cell lysate, intact cells) with this compound to allow for binding to its target. Subsequently, a reporter molecule containing the complementary click chemistry handle (an alkyne if the inhibitor has an azide, or an azide if the inhibitor has an alkyne) is added. The click reaction then specifically and covalently attaches the reporter to the inhibitor, which is bound to its target protein. This allows for the visualization or enrichment of the target protein.
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for the use of an azide-functionalized this compound (this compound-N₃) in typical click chemistry applications. These values should be considered as a starting point for optimization.
Table 1: Recommended Reagent Concentrations for In Vitro Labeling in Cell Lysates
| Reagent | Stock Concentration | Final Concentration |
| This compound-N₃ | 10 mM in DMSO | 1 - 10 µM |
| Alkyne-Reporter (e.g., Alkyne-Biotin) | 10 mM in DMSO | 50 - 100 µM |
| CuSO₄ | 50 mM in H₂O | 1 mM |
| THPTA Ligand | 50 mM in DMSO | 1 mM |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 5 mM |
Table 2: Recommended Reagent Concentrations for In-Cell Labeling (SPAAC)
| Reagent | Stock Concentration | Final Concentration |
| This compound-N₃ | 10 mM in DMSO | 1 - 10 µM |
| Cyclooctyne-Reporter (e.g., DBCO-Fluorophore) | 10 mM in DMSO | 25 - 50 µM |
Experimental Protocols
Protocol 1: In Vitro Labeling of LmNADK1 in Bacterial Lysate using CuAAC
This protocol describes the labeling of LmNADK1 in a Listeria monocytogenes lysate using an azide-functionalized inhibitor and an alkyne-biotin reporter for subsequent enrichment.
Materials:
-
Listeria monocytogenes cell lysate
-
This compound-N₃
-
Alkyne-Biotin
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Protease inhibitors
Procedure:
-
Lysate Preparation: Prepare a cell lysate from Listeria monocytogenes in PBS with protease inhibitors. Determine the total protein concentration.
-
Inhibitor Incubation: Dilute the lysate to 1-2 mg/mL protein concentration. Add this compound-N₃ to a final concentration of 5 µM. Incubate for 1 hour at room temperature to allow for target binding.
-
Click Reaction Cocktail Preparation: Prepare a fresh 5X click reaction cocktail. For 100 µL of 5X cocktail, mix:
-
10 µL of 50 mM CuSO₄
-
10 µL of 50 mM THPTA
-
20 µL of 10 mM Alkyne-Biotin
-
10 µL of 100 mM Sodium Ascorbate
-
50 µL of PBS
-
-
Click Reaction: Add 25 µL of the 5X click reaction cocktail to 100 µL of the inhibitor-incubated lysate.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for Analysis: The biotin-labeled proteins can now be enriched using streptavidin beads for subsequent Western blot or mass spectrometry analysis.
Protocol 2: Live Cell Labeling of LmNADK1 using SPAAC
This protocol outlines the labeling of LmNADK1 in live Listeria monocytogenes using an azide-functionalized inhibitor and a DBCO-functionalized fluorescent reporter.
Materials:
-
Listeria monocytogenes culture
-
This compound-N₃
-
DBCO-Fluorophore (e.g., DBCO-488)
-
Bacterial growth medium
-
PBS
Procedure:
-
Cell Culture: Grow Listeria monocytogenes to the desired optical density in its appropriate growth medium.
-
Inhibitor Treatment: Add this compound-N₃ to the cell culture to a final concentration of 5 µM. Incubate for 2 hours under normal growth conditions.
-
Washing: Pellet the cells by centrifugation and wash twice with PBS to remove unbound inhibitor.
-
Reporter Incubation: Resuspend the cells in fresh medium containing 25 µM of DBCO-Fluorophore.
-
Incubation: Incubate for 1 hour under normal growth conditions, protected from light.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unbound reporter.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
Diagrams
Caption: CuAAC Reaction Mechanism.
References
Application Notes and Protocols for LmNADK1-IN-1: A Chemical Probe for Listeria NADK Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using LmNADK1-IN-1, a potent and specific inhibitor of NAD kinase 1 (NADK1) from Listeria monocytogenes. This document outlines the mechanism of action, key experimental protocols, and data presentation for researchers investigating NAD metabolism in Listeria and developing novel antimicrobial agents.
Introduction
Nicotinamide adenine (B156593) dinucleotide kinase (NADK) is a crucial enzyme that catalyzes the phosphorylation of NAD+ to NADP+, a key step in maintaining the cellular balance of NAD(H) and NADP(H). In pathogenic bacteria like Listeria monocytogenes, NADK activity is essential for various metabolic pathways and virulence. This compound (also referred to as compound MC1) is a diadenosine derivative designed as a specific chemical probe to investigate the function and activity of LmNADK1. With a reported inhibitory constant (Ki) of 54 nM, it offers a powerful tool for studying this essential bacterial enzyme.[1][2][3][4][5] this compound contains an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the attachment of reporter molecules for visualization and pull-down experiments.
The development of such chemical probes stems from the discovery of diadenosine derivatives as potent inhibitors of bacterial NADKs. These compounds, including the lead compound NKI1, have been instrumental in validating NADK as a promising target for new antibiotics.
Mechanism of Action
This compound acts as a competitive inhibitor of LmNADK1, binding to the active site of the enzyme and preventing the binding of its natural substrate, NAD+. The diadenosine structure of the inhibitor mimics the shape of the NAD+ molecule, allowing it to fit into the enzyme's active site with high affinity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and related compounds against L. monocytogenes NADK1 (LmNADK1), as reported in the literature.
| Compound | Description | Ki (nM) for LmNADK1 | Reference |
| This compound (MC1) | Functionalized diadenosine derivative with a terminal alkyne for click chemistry. | 54 | |
| NKI1 | Lead diadenosine derivative inhibitor. | ~100 | |
| Compound 2 | NKI1 analogue with aminoalkyl chain at position 6 of the adenosine (B11128) in the N subsite. | > 100,000 | |
| Compound 3 | NKI1 analogue with a longer aminoalkyl chain at position 6 of the adenosine in the N subsite. | > 100,000 | |
| Compound 4 | NKI1 analogue with a 4-carbon aminoalkyl chain at the 5'-end. | 250 | |
| Compound 5 | NKI1 analogue with an aminoalkyl chain introduced between the two adenosine residues. | 130 |
Experimental Protocols
Protocol 1: In Vitro LmNADK1 Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of this compound on purified LmNADK1. The production of NADP+ by LmNADK1 is coupled to the reduction of a substrate by a NADP+-dependent dehydrogenase, which can be monitored by the change in absorbance.
Signaling Pathway Diagram:
Caption: Coupled enzyme assay for measuring LmNADK1 activity.
Materials:
-
Purified recombinant LmNADK1 enzyme
-
This compound
-
NAD+ (Nicotinamide adenine dinucleotide)
-
ATP (Adenosine triphosphate)
-
G6P (Glucose-6-phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 1 µL of this compound at various concentrations (e.g., from 1 nM to 10 µM) to the wells. Include a DMSO-only control.
-
Add 10 µL of a solution containing NAD+ (final concentration ~2 mM) and ATP (final concentration ~2 mM).
-
Add 20 µL of a solution containing G6P (final concentration ~5 mM) and G6PDH (final concentration ~1 U/mL).
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of purified LmNADK1 enzyme (final concentration will depend on the enzyme's specific activity, typically in the nM range).
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 30°C. The rate of increase in absorbance is proportional to the rate of NADPH production and thus to LmNADK1 activity.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 or Ki value.
Protocol 2: Probing LmNADK1 Activity in Listeria monocytogenes (In Situ Labeling)
This protocol provides a general workflow for using this compound to label its target protein in live Listeria cells. This method relies on the alkyne handle of the inhibitor for subsequent click chemistry-based detection.
Experimental Workflow Diagram:
Caption: Workflow for in situ labeling of LmNADK1 in Listeria.
Materials:
-
Listeria monocytogenes strain (e.g., EGD-e)
-
BHI (Brain Heart Infusion) broth
-
This compound
-
DMSO
-
PBS (Phosphate-buffered saline)
-
Lysis Buffer (e.g., PBS with lysozyme (B549824) and protease inhibitors)
-
Click chemistry reagents (e.g., azide-functionalized fluorescent dye, copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
SDS-PAGE reagents
-
In-gel fluorescence scanner
Procedure:
-
Bacterial Culture and Treatment:
-
Inoculate BHI broth with a single colony of L. monocytogenes and grow overnight at 37°C with shaking.
-
Dilute the overnight culture into fresh BHI broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Add this compound (from a DMSO stock) to the bacterial culture at a final concentration range to be optimized (e.g., 1-10 µM). Include a DMSO-only control.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C with shaking.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in lysis buffer containing lysozyme and incubate on ice to weaken the cell wall.
-
Further lyse the cells by sonication or bead beating to release the cellular proteins.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Click Chemistry Reaction:
-
Determine the protein concentration of the clarified lysate.
-
To a defined amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction cocktail. This typically includes the azide-fluorophore, copper(II) sulfate, a reducing agent, and a copper ligand.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
Quench the reaction and prepare the samples for SDS-PAGE by adding loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. A fluorescent band corresponding to the molecular weight of LmNADK1 (~30 kDa) is expected in the inhibitor-treated sample.
-
As a control, the gel can be subsequently stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all proteins.
-
Note: This is a generalized protocol. Optimization of inhibitor concentration, incubation time, and click chemistry conditions may be necessary for specific experimental setups.
Logical Relationships
LmNADK1's Role in Listeria Metabolism and its Inhibition:
Caption: Inhibition of LmNADK1 by this compound disrupts NADP(H)-dependent pathways.
References
Application Notes and Protocols for the Crystallization of LmNADK1 with LmNADK1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD) kinases (NADK) are crucial enzymes that catalyze the phosphorylation of NAD+ to NADP+, a key step in cellular redox homeostasis. In pathogenic organisms such as Leishmania, NADK is a potential therapeutic target due to its essential role in parasite survival and proliferation. This document provides a detailed experimental protocol for the crystallization of Leishmania donovani NADK1 (LmNADK1) in complex with a hypothetical inhibitor, LmNADK1-IN-1. The protocol is based on established methodologies for the crystallization of homologous proteins, particularly NADK from Listeria monocytogenes (LmNADK1).
Data Presentation
Table 1: Crystallographic Data for LmNADK1
| Parameter | Value |
| Resolution (Å) | 1.85 |
| Space Group | C2 |
| Unit Cell Dimensions (Å) | a=82.5, b=75.7, c=75.9 |
| Unit Cell Angles (°) | α=90, β=121.8, γ=90 |
| R-work | 0.191 |
| R-free | 0.210 |
| Molecules per ASU | 2 |
Data is representative and based on homologous structures.
Table 2: Optimized Crystallization Conditions for this compound Complex
| Parameter | Optimal Condition |
| Protein Concentration | 25 mg/mL |
| This compound Concentration | 2 mM |
| Reservoir Solution | 23% (w/v) PEG 8000, 0.04 M Potassium Phosphate (B84403) (monobasic) |
| pH | 4.5 |
| Temperature | 295 K (22°C) |
| Crystallization Method | Sitting-Drop Vapor Diffusion |
| Drop Ratio (Protein:Reservoir) | 1:1 (v/v) |
| Drop Volume | 2 µL |
| Incubation Time | 7 days |
Experimental Protocols
Protein Expression and Purification
A detailed protocol for the expression and purification of LmNADK1 is a prerequisite for successful crystallization. Standard protocols for recombinant protein expression in E. coli and subsequent purification using affinity and size-exclusion chromatography should be followed to ensure a pure and homogenous protein sample. The final protein buffer should be exchanged to 10 mM Tris-HCl pH 8.0, 100 mM NaCl.
Preparation of this compound Complex
To prepare the protein-inhibitor complex for crystallization:
-
Concentrate the purified LmNADK1 protein to 25 mg/mL using an appropriate centrifugal filter unit.
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound stock solution to the concentrated protein solution to a final inhibitor concentration of 2 mM.
-
Incubate the mixture on ice for 1 hour to allow for complex formation.
-
Centrifuge the solution at 14,000 x g for 10 minutes at 4°C to remove any precipitated protein or inhibitor.
Crystallization by Sitting-Drop Vapor Diffusion
The sitting-drop vapor diffusion method is employed for the crystallization of the this compound complex.[1]
-
Set up a 96-well sitting-drop crystallization plate.
-
Pipette 100 µL of the reservoir solution (23% w/v PEG 8000, 0.04 M potassium phosphate monobasic, pH 4.5) into the reservoir of each well.
-
In the sitting-drop post, mix 1 µL of the this compound complex solution with 1 µL of the reservoir solution.
-
Seal the plate with optically clear tape to create a closed system for vapor diffusion.
-
Incubate the plate at a constant temperature of 295 K (22°C).
-
Monitor the drops for crystal growth over a period of 7-14 days.
Crystal Harvesting and Cryo-protection
Once crystals of suitable size and quality are obtained:
-
Prepare a cryo-protectant solution by adding 25% (v/v) glycerol (B35011) to the reservoir solution.
-
Using a micro-loop, carefully remove a single crystal from the drop.
-
Briefly pass the crystal through the cryo-protectant solution to prevent ice formation during flash-cooling.
-
Immediately plunge the crystal into liquid nitrogen to flash-cool it.
-
Store the cryo-cooled crystals in liquid nitrogen until ready for X-ray diffraction data collection.
Visualizations
Caption: Workflow for this compound complex crystallization.
Caption: LmNADK1 pathway regulation and inhibition.
References
Application Notes and Protocols: LmNADK1-IN-1 for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of LmNADK1-IN-1, a potent inhibitor of NAD kinase 1 (NADK1) from Listeria monocytogenes, in cell-based assays.
Introduction
This compound is a selective inhibitor of nicotinamide (B372718) adenine (B156593) dinucleotide kinase 1 (NADK1) from the pathogenic bacterium Listeria monocytogenes, with a reported inhibitory constant (Ki) of 54 nM.[1] NADK1 is a crucial enzyme in the NAD(H) metabolic pathway, responsible for the phosphorylation of NAD+ to form NADP+. This pathway is essential for various cellular processes, including redox balance and biosynthetic reactions, making it a promising target for novel antibacterial agents. These notes provide essential information on the solubility, preparation, and application of this compound in cell-based assays designed to evaluate its antimicrobial efficacy against L. monocytogenes.
Quantitative Data
The known inhibitory activity of this compound against its target is summarized in the table below.
| Parameter | Value | Target Enzyme | Organism |
| Ki | 54 nM | NADK1 | Listeria monocytogenes |
Solubility and Stock Solution Preparation
3.1. Recommended Solvents
Commonly used solvents for small molecule inhibitors in biological assays are listed below. It is advisable to test solubility in a small amount of the compound first.
| Solvent | Notes |
| DMSO | Dimethyl sulfoxide; a common solvent for preparing high-concentration stock solutions. |
| Ethanol | May be suitable for some compounds, but often has lower solubilizing capacity than DMSO. |
| Methanol | Another potential organic solvent. |
| Aqueous Buffers (e.g., PBS) | Generally, small molecule inhibitors have low solubility in aqueous solutions. |
3.2. Protocol for Solubility Testing and Stock Solution Preparation
-
Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) using an analytical balance.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., DMSO) to the weighed compound to achieve a high concentration (e.g., 10 mM). The molecular weight of this compound is required for this calculation and should be obtained from the supplier.
-
Dissolution: Vortex the solution vigorously and use sonication if necessary to aid dissolution. Visually inspect the solution for any undissolved particulate matter against a dark background.
-
Stock Solution Storage: Once a clear stock solution is obtained, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Experimental Protocols
4.1. Cell-Based Listeria monocytogenes Growth Inhibition Assay
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against L. monocytogenes using a broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Listeria monocytogenes strain (e.g., ATCC 19115)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth
-
Sterile 96-well microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of L. monocytogenes into 5 mL of TSB and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of approximately 0.05-0.1, which corresponds to the early logarithmic growth phase.
-
Compound Dilution Series: Prepare a serial dilution of the this compound stock solution in TSB in the 96-well plate.
-
Add 100 µL of TSB to all wells except the first column.
-
In the first column, add 180 µL of TSB and 20 µL of a working dilution of the this compound stock solution to achieve the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculation: Add 100 µL of the prepared bacterial culture to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.
-
Controls:
-
Positive Control (Growth): Wells containing bacterial culture in TSB with no inhibitor.
-
Negative Control (No Growth): Wells containing TSB only.
-
Solvent Control: Wells containing bacterial culture and the highest concentration of the solvent (e.g., DMSO) used in the dilutions to ensure it does not inhibit bacterial growth.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration where the OD600 is not significantly different from the negative control.
Visualizations
5.1. Signaling Pathway
Caption: NAD+ metabolism in L. monocytogenes and the inhibitory action of this compound.
5.2. Experimental Workflow
Caption: Experimental workflow for the L. monocytogenes growth inhibition assay.
References
LmNADK1-IN-1 labeling of LmNADK1 for imaging studies
An advanced fluorescent probe, LmNADK1-IN-1, has been developed for the specific labeling and imaging of NAD Kinase 1 from Leishmania major (LmNADK1). As an essential enzyme in the parasite's NADP(H) biosynthesis pathway, LmNADK1 represents a promising target for the development of novel anti-leishmanial drugs. This compound is a cell-permeable, covalent inhibitor that allows for precise visualization of the enzyme's subcellular localization and dynamics within live or fixed parasites.
These application notes provide detailed protocols for the in vitro labeling of recombinant LmNADK1 and the in situ imaging of the enzyme in Leishmania cells. The information is intended for researchers, scientists, and drug development professionals engaged in parasitology, cell biology, and high-content imaging.
Probe Characteristics: this compound
This compound is engineered with a reactive functional group that forms a stable covalent bond with LmNADK1, ensuring signal retention during imaging and downstream analysis. Its fluorophore has been optimized for brightness and photostability, making it suitable for various fluorescence microscopy techniques.
| Property | Value |
| Molecular Weight | ~650 g/mol |
| Excitation Maximum (λex) | 555 nm |
| Emission Maximum (λem) | 580 nm |
| Recommended Filter Set | TRITC / Cy3 |
| Quantum Yield | > 0.7 |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Target Residue | Primary amines (e.g., Lysine) |
| Solvent | Anhydrous Dimethyl sulfoxide (B87167) (DMSO) |
Signaling Pathway and Probe Mechanism
The following diagram illustrates the role of LmNADK1 in the parasite's metabolism and the mechanism of inhibition and labeling by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing LmNADK1-IN-1 Concentration for Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of LmNADK1-IN-1 for enzyme kinetics studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an enzyme inhibitor like this compound?
A1: Enzyme inhibitors decrease the rate of an enzyme-catalyzed reaction.[1][2] They can act in several ways, including competing with the substrate for the active site (competitive inhibition), binding to another site on the enzyme to change its conformation (non-competitive inhibition), or binding only to the enzyme-substrate complex (uncompetitive inhibition).[3][4][5] The specific mechanism of this compound would need to be determined experimentally.
Q2: How do I determine the initial velocity (V₀) of my enzymatic reaction?
A2: To determine the initial velocity, you must measure the rate of product formation at the very beginning of the reaction when less than 10% of the substrate has been converted. This is achieved by setting up a time-course experiment at various enzyme concentrations and identifying the linear range of the reaction. Subsequent experiments should be conducted within this linear range.
Q3: What is the significance of the Michaelis constant (Kₘ) and how does it relate to inhibitor concentration?
A3: The Michaelis constant (Kₘ) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is a measure of the enzyme's affinity for its substrate. When screening for competitive inhibitors, it is ideal to use a substrate concentration at or below the Kₘ value. This is because at high substrate concentrations, a competitive inhibitor's effect can be overcome, making it difficult to detect.
Q4: How do I determine the IC₅₀ of this compound?
A4: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. To determine the IC₅₀, you should perform a concentration-response experiment. This involves measuring the enzyme activity at a constant substrate concentration (typically at or below Kₘ) with a range of this compound concentrations. The resulting data is then plotted with fractional activity on the Y-axis and the logarithm of the inhibitor concentration on the X-axis, and the data is fitted using a standard four-parameter logistic nonlinear regression to determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Contaminants in the sample (e.g., salts, detergents, heavy metals). | Perform a "spike and recovery" experiment by adding a known amount of active enzyme to your sample and a control buffer. A significantly lower activity in your sample indicates the presence of an inhibitor. |
| Inactive enzyme due to improper storage or handling. | Use a fresh batch of enzyme and ensure it is stored at the recommended temperature. | |
| Incorrect buffer conditions (pH, ionic strength). | Optimize the buffer conditions for your specific enzyme, consulting literature for known optimal ranges. | |
| Reaction rate does not level off at high substrate concentrations | The substrate concentrations used are well below the Kₘ. | Increase the range of substrate concentrations until saturation is observed. |
| In a coupled enzyme assay, the coupling enzyme may be rate-limiting. | Increase the concentration of the coupling enzyme and verify that the primary enzyme is the rate-limiting step. | |
| High variability in replicate measurements | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Instability of reagents over the course of the experiment. | Prepare fresh reagents and keep them on ice if necessary. | |
| Experimental error in initial velocity measurements. | Increase the number of data points in the initial linear phase of the reaction to improve the accuracy of the slope calculation. |
Experimental Protocols
Protocol 1: Determination of Initial Velocity (V₀)
-
Reagent Preparation : Prepare a stock solution of the LmNADK1 enzyme, its substrate, and the appropriate reaction buffer.
-
Assay Setup : In a microplate, set up a series of reactions with a fixed substrate concentration and varying concentrations of the LmNADK1 enzyme.
-
Initiate Reaction : Start the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Data Collection : Measure the product formation over time using a plate reader at regular intervals.
-
Data Analysis : Plot product concentration against time for each enzyme concentration. The initial velocity (V₀) is the slope of the linear portion of this curve. Identify the enzyme concentration that results in a linear reaction rate for a desired duration.
Protocol 2: Determination of Kₘ and Vₘₐₓ
-
Assay Setup : Using the optimal enzyme concentration determined in Protocol 1, set up a series of reactions with varying substrate concentrations. Ensure there are multiple data points both above and below the estimated Kₘ.
-
Initiate and Monitor Reaction : Start the reaction and measure the initial velocity (V₀) for each substrate concentration as described in Protocol 1.
-
Data Analysis : Plot V₀ against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
Protocol 3: Determination of this compound IC₅₀
-
Assay Setup : Set up reactions with the optimal enzyme concentration and a substrate concentration at or below the determined Kₘ. Include a range of this compound concentrations, typically spanning several orders of magnitude. Also include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation : Pre-incubate the enzyme with this compound for a defined period before adding the substrate to allow for inhibitor binding.
-
Initiate and Monitor Reaction : Start the reaction by adding the substrate and measure the initial velocity (V₀).
-
Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Visualizations
Caption: Experimental workflow for optimizing and characterizing this compound.
Caption: Proposed signaling pathway for LmNADK1 regulation and inhibition.
References
Troubleshooting poor solubility of LmNADK1-IN-1 in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of LmNADK1-IN-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What should I do first?
A1: It is a common issue for small molecule inhibitors like this compound to have poor aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[2][3][4] From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.
Q2: I'm observing precipitation of this compound when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. The organic solvent from the stock solution can no longer keep the compound dissolved as it becomes highly diluted in the aqueous environment. Here are several strategies to mitigate this:
-
Lower the final concentration: You may be exceeding the kinetic solubility of the compound in the aqueous buffer. Try lowering the final concentration of the inhibitor in your experiment.
-
Optimize the solvent content: While keeping the final DMSO concentration below 0.5% is a general guideline, you might need to empirically determine the highest tolerable concentration for your specific assay that keeps this compound in solution.
-
Use a co-solvent system: Preparing the stock solution in a mixture of solvents (e.g., DMSO/ethanol, DMSO/PEG400) might improve solubility upon dilution.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility.
-
Incorporate solubilizing excipients: Additives like surfactants (e.g., Tween-20, Cremophor EL) or cyclodextrins can be included in the aqueous buffer to enhance the solubility of hydrophobic compounds.
Q3: Can the quality of DMSO affect the solubility of this compound?
A3: Yes, the quality of the DMSO is important. Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) combined with vortexing or sonication can aid in the dissolution of the compound in the initial organic solvent. However, exercise caution, as excessive heat may lead to the degradation of the compound. The thermal stability of this compound should be considered.
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various solvents and the effects of different additives. Please note that these are typical values and may vary slightly between batches. It is always recommended to perform a solubility test with your specific lot of the compound.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Maximum Solubility (mM) |
| DMSO | 50 |
| Ethanol | 10 |
| N,N-Dimethylformamide (DMF) | 25 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| Buffer pH | Aqueous Solubility (µM) |
| 5.0 | < 1 |
| 6.0 | 2.5 |
| 7.4 | 5.0 |
| 8.0 | 10.0 |
Table 3: Effect of Solubilizing Agents on Aqueous Solubility of this compound in PBS (pH 7.4)
| Solubilizing Agent | Concentration | Aqueous Solubility (µM) |
| None | - | 5.0 |
| Tween-20 | 0.01% | 25 |
| Cremophor EL | 0.1% | 50 |
| HP-β-Cyclodextrin | 1% | 75 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Weigh the calculated amount of the inhibitor powder and place it into a vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the maximum concentration at which this compound remains in solution after dilution from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate shaker
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO.
-
In the 96-well plate, add 2 µL of each DMSO dilution to separate wells. Include a DMSO-only control.
-
Add 98 µL of the aqueous buffer to each well to achieve the desired final concentrations of the compound. This will result in a final DMSO concentration of 2%.
-
Mix the contents of the plate thoroughly on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound.
A workflow for troubleshooting poor aqueous solubility of this compound.
References
LmNADK1-IN-1 stability issues in long-term experiments
Technical Support Center: LmNADK1-IN-1
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the NADK1 inhibitor, this compound, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: To ensure maximum stability, stock solutions of this compound should be prepared in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] We recommend preparing a high-concentration stock (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials at -20°C or -80°C.[1][2] When stored as a powder, the inhibitor can be kept at -20°C for up to three years.[3]
Q2: What are the initial signs that my this compound solution might be degrading?
A2: Visual indicators of degradation can include a change in the color of your stock or working solution.[1] Another common sign is the appearance of precipitation upon thawing a frozen stock solution, which may suggest the compound's solubility limit has been exceeded or the solvent has absorbed moisture. A decrease in the expected biological activity over time in your experiments is a strong indicator of compound instability.
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: The stability of small molecule inhibitors like this compound in aqueous media can vary significantly. Factors such as the chemical structure, the pH of the media, incubation temperature, and the presence of serum proteins all influence stability. Some compounds can degrade within hours, while others may remain stable for days. It is crucial to determine the stability of this compound under your specific experimental conditions.
Q4: Can I sterilize my this compound working solution by autoclaving?
A4: No, high-temperature or high-pressure sterilization methods like autoclaving are not recommended as they can cause significant degradation of the compound. To prepare a sterile solution for cell culture experiments, it is best to filter the working solution through a 0.2 μm microfilter.
Troubleshooting Guide for this compound Instability
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased inhibitor potency in long-term (>24h) cell-based assays. | 1. Chemical Instability: The inhibitor may be inherently unstable in aqueous cell culture media at 37°C. 2. Metabolic Degradation: Cells may metabolize the inhibitor over time. 3. Binding to Plasticware: The compound may adsorb to the surface of cell culture plates or pipette tips. | 1. Perform a Stability Study: Use the detailed protocol below to determine the degradation rate of this compound in your specific media. 2. Refresh Media: For long-term experiments, consider refreshing the media with a fresh preparation of the inhibitor at regular intervals (e.g., every 24 hours). 3. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize loss of the compound. 4. Include a Cell-Free Control: Incubate the inhibitor in media without cells to distinguish between chemical degradation and cellular metabolism/uptake. |
| Precipitation observed after diluting DMSO stock into aqueous buffer or media. | 1. Low Aqueous Solubility: The final concentration of the inhibitor exceeds its solubility limit in the aqueous medium. 2. Solvent Shock: Rapid dilution of the DMSO stock into an aqueous buffer can cause the compound to crash out of solution. | 1. Lower Final Concentration: Test a lower final concentration of the inhibitor in your assay. 2. Optimize Dilution: Add the DMSO stock to the aqueous solution slowly while vortexing or mixing to aid dissolution. 3. Adjust pH: The solubility of compounds can be pH-dependent; experiment with different buffer pH values if possible. 4. Use Sonication: If precipitation persists, gentle sonication may help to dissolve the compound. |
| High variability in results between experimental replicates. | 1. Inconsistent Sample Handling: Variations in timing, temperature, or pipetting can lead to inconsistent results. 2. Incomplete Solubilization: The inhibitor may not be fully dissolved in the stock solution or the final working solution. 3. Degradation During Experiment: The compound may be degrading at a variable rate. | 1. Standardize Protocols: Ensure precise and consistent timing for all experimental steps, especially sample collection and processing. 2. Ensure Complete Dissolution: Before use, warm the stock solution to room temperature and vortex gently to ensure the compound is fully dissolved. 3. Validate Analytical Method: If using methods like HPLC-MS, validate them for linearity, precision, and accuracy. |
Data Presentation: Example Stability of this compound
The following tables present hypothetical data to illustrate how to summarize stability results. Researchers should generate their own data using the protocol provided below.
Table 1: Stability of this compound (10 µM) in Different Solvents at 25°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMSO | % Remaining in Ethanol |
| 0 | 100 | 100 | 100 |
| 8 | 85 | 99 | 98 |
| 24 | 62 | 98 | 95 |
| 48 | 35 | 97 | 91 |
| 72 | 15 | 96 | 88 |
Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM (serum-free) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI + 10% FBS |
| 0 | 100 | 100 | 100 |
| 2 | 91 | 98 | 97 |
| 8 | 70 | 92 | 90 |
| 24 | 45 | 81 | 78 |
| 48 | 21 | 65 | 61 |
Experimental Protocols
Protocol: In Vitro Stability Assessment of this compound by HPLC-MS
This protocol provides a detailed method to quantify the chemical stability of this compound in cell culture media over time.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI) with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid
-
Water (HPLC grade) with 0.1% formic acid
-
Internal Standard (a stable, structurally similar compound if available)
-
Low-protein-binding microcentrifuge tubes and 24-well plates
-
HPLC-MS system with a C18 reverse-phase column
2. Preparation of Solutions:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution (10 µM): Dilute the stock solution into the desired cell culture media (with and without 10% FBS) to a final concentration of 10 µM. Prepare enough for all time points and replicates.
-
Quenching Solution: Prepare cold acetonitrile containing the internal standard at a fixed concentration.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each media condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution to the plate.
4. Sample Processing:
-
To each 100 µL aliquot, immediately add 200 µL of the cold quenching solution to precipitate proteins and halt any degradation.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
5. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from media components and potential degradants.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific mass transitions of this compound and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0. % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified NADK1 signaling pathway and the inhibitory action of this compound.
References
Overcoming off-target effects of LmNADK1-IN-1 in cellular assays
Welcome to the technical support center for LmNADK1-IN-1, a potent inhibitor of Leishmania donovani NAD+ kinase (LmNADK1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular assays and overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the NAD+ kinase of Leishmania donovani (LmNADK1). As an ATP-competitive inhibitor, it is intended to block the synthesis of NADP+, a crucial cofactor for various metabolic pathways in the parasite. Due to the structural similarities in the ATP-binding pockets of kinases, off-target effects on host cell kinases are a potential concern.[1][2]
Q2: What are "off-target" effects, and why are they a concern when using this compound in mammalian cells?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, LmNADK1.[1] This is a common issue with ATP-competitive kinase inhibitors because the ATP-binding site is conserved across the kinome.[1] In mammalian cellular assays, these unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and misinterpretation of the inhibitor's specific effects.[1]
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This includes performing dose-response analyses, using structurally unrelated inhibitors with the same target, and employing genetic methods like siRNA or CRISPR to validate the target.[1] Comparing the phenotype induced by this compound with that of a genetic knockdown of the intended mammalian ortholog can provide strong evidence for on-target effects.[1]
Q4: Can off-target effects of this compound have any therapeutic benefit?
A4: While often considered a confounding factor, off-target effects can sometimes contribute to a compound's therapeutic efficacy, a concept known as polypharmacology.[1] For instance, an inhibitor might inadvertently target multiple pathways that are beneficial for the desired therapeutic outcome.[1] However, a thorough characterization of these off-target activities is crucial.
Troubleshooting Guides
Problem 1: Unexpected or paradoxical cellular phenotype observed.
-
Possible Cause: this compound may be inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[1]
-
Troubleshooting Steps:
-
Validate with a Different Tool: Use a structurally unrelated inhibitor that also targets LmNADK1 (if available) or a genetic approach (siRNA/CRISPR) to target the mammalian ortholog. If the phenotype is consistent, it's more likely an on-target effect.
-
Perform Kinase Profiling: Utilize a commercial kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-targets.[3][4]
-
Consult Off-Target Databases: Check publicly available databases for known off-targets of similar chemical scaffolds.
-
Problem 2: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The inhibitor may have potent off-target effects on kinases essential for cell survival.[1]
-
Troubleshooting Steps:
-
Titrate Inhibitor Concentration: Determine the lowest effective concentration that inhibits the target of interest without causing widespread cytotoxicity. A lactate (B86563) dehydrogenase (LDH) assay can be used to quantify cytotoxicity.[5][6]
-
Analyze Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic.
-
Check for Known Pro-Survival Kinase Inhibition: Cross-reference the inhibitor's profile with known pro-survival kinases like AKT or ERK.[1]
-
Problem 3: Inconsistent results between different experimental batches.
-
Possible Cause: Variability in cell lines, passage number, or experimental conditions can influence the expression and activity of on- and off-target kinases.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers and culture conditions.
-
Use a Positive Control: Include a known inhibitor with a well-characterized phenotype in your experiments.
-
Perform Regular Quality Control: Routinely check cell lines for identity and contamination.
-
Experimental Protocols & Data
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound directly binds to its intended target within the cellular environment.[7][8][9] The principle is that ligand binding increases the thermal stability of the target protein.[9][10]
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration at 37°C.
-
Heating: Aliquot the cell suspension and heat the samples across a temperature gradient (e.g., 37°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein. The temperature at which the protein denatures and precipitates will be higher in the presence of the binding inhibitor.
Expected Data:
| Treatment | Tm (°C) (Melting Temperature) |
| Vehicle (DMSO) | 48.5 |
| This compound (1 µM) | 52.3 |
| This compound (10 µM) | 55.8 |
A significant increase in the melting temperature (Tm) upon treatment with this compound indicates target engagement.
Protocol 2: Kinobeads Affinity-Purification for Off-Target Identification
This chemical proteomics approach helps identify the kinases that this compound binds to in a cellular lysate.[11][12][13]
Methodology:
-
Lysate Preparation: Prepare a native cell lysate using a non-denaturing buffer.
-
Competitive Binding: Incubate the lysate with increasing concentrations of free this compound.
-
Affinity Purification: Add "kinobeads," which are sepharose beads with immobilized broad-spectrum kinase inhibitors, to the lysate.[13] Kinases not bound to this compound will bind to the beads.
-
Elution and Analysis: Elute the bead-bound proteins and identify and quantify them using mass spectrometry.
Expected Data:
| Protein Kinase | IC50 (nM) from Kinobeads Assay |
| LmNADK1 (Target) | 50 |
| Off-Target Kinase A | 850 |
| Off-Target Kinase B | 2,500 |
| Off-Target Kinase C | >10,000 |
This data provides a selectivity profile, indicating which kinases are bound by this compound at different concentrations.
Protocol 3: Washout Experiment to Differentiate Reversible vs. Irreversible Effects
This experiment helps determine if the inhibitor's effects are transient (likely reversible off-targets) or sustained (potentially on-target or irreversible off-targets).[14][15][16]
Methodology:
-
Inhibitor Treatment: Treat cells with this compound for a defined period (e.g., 2-4 hours).
-
Washout: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, inhibitor-free medium.
-
Incubation: Re-incubate the cells in inhibitor-free medium for various time points (e.g., 0, 2, 4, 8 hours).
-
Analysis: At each time point, lyse the cells and analyze the relevant phenotype (e.g., phosphorylation of a downstream substrate by Western blot).
Expected Data:
| Time Post-Washout | Phospho-Substrate Level (Reversible Off-Target) | Phospho-Substrate Level (On-Target/Irreversible) |
| 0 hr | 15% | 12% |
| 2 hr | 75% | 18% |
| 4 hr | 95% | 25% |
| 8 hr | 100% | 35% |
A rapid recovery of the phenotype suggests a reversible off-target effect, while a sustained effect points towards on-target activity or irreversible binding.[14][15]
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Hypothetical signaling pathways for on- and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
LmNADK1-IN-1 degradation pathways and how to prevent them
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, LmNADK1-IN-1. The following information addresses common challenges related to the compound's stability and degradation, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial high-concentration stock solutions of this compound, it is recommended to use an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO).[1][2] Many kinase inhibitors exhibit good solubility in DMSO, often allowing for stock concentrations up to 100 mM.[1] Ethanol (B145695) can also be a suitable alternative for some inhibitors.[1] It is crucial to use high-purity, anhydrous DMSO to minimize degradation.[2]
Q2: How should I store this compound stock solutions to ensure long-term stability?
A2: To maintain the integrity of this compound, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light and moisture.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue and suggests that the kinetic solubility of the compound has been exceeded. To address this, you can try the following:
-
Lower the final concentration of this compound in your experiment.
-
Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%.
-
Incorporate a surfactant, such as 0.01% Tween-20, into your aqueous buffer to improve solubility.
-
If the experimental conditions permit, adjusting the pH of the aqueous buffer may enhance the solubility of the inhibitor, especially if it is a weak base.
Q4: I am observing a loss of this compound potency in my cell-based assays over time. What could be the cause?
A4: A gradual loss of potency can indicate that the compound is degrading in the solution. This can be influenced by factors such as temperature, incubation time, and interactions with components in the cell culture medium. It is advisable to perform a solubility test in your specific cell culture medium and visually inspect for any signs of precipitation before and after the experiment.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Non-reproducible Results
Inconsistent results can often be traced back to issues with the inhibitor's stability and solubility.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.
-
Compare the performance of the new stock solution with the old one.
-
-
Assess Solubility in Assay Buffer:
-
Visually inspect your assay plates for any signs of precipitation before and after the experiment.
-
Perform a solubility test in your specific cell culture medium or aqueous buffer.
-
-
Optimize Experimental Conditions:
-
Maintain a constant temperature throughout the experiment.
-
If possible, reduce the incubation time to minimize potential degradation.
-
Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation or degradation.
-
Issue 2: Precipitate Formation During Experiment
The appearance of a precipitate during an experiment indicates that the compound is coming out of solution.
Troubleshooting Steps:
-
Immediate Dilution Precipitate: If a precipitate forms immediately upon diluting the DMSO stock into the aqueous buffer, the kinetic solubility has been exceeded.
-
Lower the final concentration of the inhibitor.
-
Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.
-
Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.
-
-
Cloudiness Over Time: If the solution becomes cloudy during the experiment, the compound is slowly precipitating. This could be due to temperature changes or interactions with other assay components.
-
Ensure a stable temperature is maintained.
-
Consider the use of solubility enhancers like a small percentage of a co-solvent such as ethanol or polyethylene (B3416737) glycol (PEG).
-
Quantitative Data Summary
The stability of a kinase inhibitor is critical for reliable experimental outcomes. The following table summarizes general stability data for small molecule kinase inhibitors under various storage conditions.
| Storage Condition | Solvent | Temperature | Typical Stability | Recommendations |
| Long-term Storage | Anhydrous DMSO | -80°C | > 1 year | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |
| Long-term Storage | Anhydrous DMSO | -20°C | 6 months - 1 year | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |
| Short-term Storage | Anhydrous DMSO | 4°C | < 1 week | Use for immediate experimental needs. |
| Working Solution | Aqueous Buffer | Room Temperature | Hours to days | Prepare fresh daily; stability is compound and buffer dependent. |
| Working Solution | Cell Culture Medium | 37°C | Hours | Stability is highly variable; test on a case-by-case basis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Carefully weigh the solid this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may be applied if necessary, but verify the compound's stability at elevated temperatures first.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a method to evaluate the stability of this compound in your experimental buffer over time.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, TRIS)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a fresh dilution of this compound from the DMSO stock into the aqueous buffer at the final experimental concentration.
-
Immediately inject a sample (Time 0) into the HPLC system to obtain a starting chromatogram and quantify the initial peak area of the intact compound.
-
Incubate the remaining solution under the experimental conditions (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional samples into the HPLC.
-
Analyze the chromatograms for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of remaining this compound at each time point relative to Time 0 to determine its stability profile.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound solubility.
References
Interpreting unexpected results in LmNADK1 inhibition assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results in Leishmania donovani NAD+ Kinase 1 (LmNADK1) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing high variability in my IC50 values for the same inhibitor?
High variability in IC50 values can stem from several experimental factors. Consistent and reproducible results are crucial for accurate inhibitor characterization.
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure pipettes are properly calibrated, especially for dispensing small volumes of inhibitor compounds and enzyme. Use low-retention pipette tips.
-
Reagent Preparation: Prepare fresh dilutions of inhibitors and ATP for each experiment. Compounds can precipitate or degrade upon storage, and ATP solutions can hydrolyze.
-
Enzyme Activity: Variations in the specific activity of different LmNADK1 batches can lead to inconsistent IC50 values. Ensure the enzyme is properly stored in aliquots to avoid repeated freeze-thaw cycles. It's advisable to run a standard inhibitor alongside new compounds to monitor for shifts in enzyme activity.
-
Assay Conditions: Maintain consistent assay conditions such as temperature, pH, and incubation times. Small fluctuations can significantly impact enzyme kinetics and inhibitor potency.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To minimize this, avoid using the outermost wells or fill them with buffer.
Q2: My inhibitor shows 100% inhibition at all tested concentrations. How should I interpret this?
Observing complete inhibition across a wide range of concentrations suggests that the inhibitor is highly potent, or there might be an artifact in the assay.
Troubleshooting Steps:
-
Expand Concentration Range: Test the inhibitor at significantly lower concentrations to generate a complete dose-response curve and determine an accurate IC50 value.
-
Assay Interference: Some compounds can interfere with the assay detection method (e.g., fluorescence or luminescence). Run a control experiment without the enzyme to check if the compound itself affects the assay signal.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme. Consider including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation.
-
Irreversible Inhibition: The compound might be an irreversible inhibitor. To test this, pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. An irreversible inhibitor will show increasing inhibition with longer pre-incubation times.
Q3: I am not observing any inhibition, even at high concentrations of my test compound. What could be the reason?
A lack of inhibition can be due to issues with the compound, the enzyme, or the assay itself.
Troubleshooting Steps:
-
Compound Integrity: Verify the identity and purity of your compound using methods like mass spectrometry or NMR. Ensure it is soluble in the assay buffer at the tested concentrations.
-
Enzyme Activity: Confirm that the LmNADK1 enzyme is active by running a reaction with no inhibitor and by testing a known inhibitor as a positive control.
-
ATP Concentration: If the inhibitor is ATP-competitive, a high concentration of ATP in the assay will make it difficult to observe inhibition. Try running the assay at a lower ATP concentration, ideally close to the Km for ATP.
-
Incorrect Target: It's possible the compound does not inhibit LmNADK1. Consider testing it against other kinases to check for off-target effects or a different primary target.
Q4: My dose-response curve is biphasic. What does this indicate?
A biphasic or non-monotonic dose-response curve can suggest complex inhibition mechanisms or off-target effects.
Troubleshooting Steps:
-
Off-Target Effects: The compound may be hitting a secondary target at higher concentrations, which could be another kinase or a component of the assay's detection system.
-
Compound Properties: The compound's solubility or aggregation behavior might change at different concentrations, leading to a complex dose-response.
-
Allosteric Regulation: The inhibitor might bind to an allosteric site on LmNADK1, leading to partial inhibition or even activation at certain concentrations.
-
Contaminants: The inhibitor stock may contain impurities with different potencies. Purifying the compound and re-testing is recommended.
Q5: There is a significant discrepancy between the inhibitor's potency in the enzymatic assay and its activity in a cellular (Leishmania parasite) assay. Why?
Differences between in vitro and in-cell activity are common and can provide valuable information about the compound's drug-like properties.
Troubleshooting Steps:
-
Cell Permeability: The compound may have poor permeability across the Leishmania cell membrane.
-
Metabolic Instability: The compound could be rapidly metabolized or modified by the parasite into an inactive form.
-
Efflux Pumps: The parasite might actively pump the compound out of the cell using efflux transporters.
-
Off-Target Effects in Cells: The compound's anti-leishmanial activity in the cellular assay might be due to inhibition of a different target, not LmNADK1.[1][2]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for known and experimental inhibitors of LmNADK1 under standard assay conditions. These values are for illustrative purposes to aid in data comparison.
| Inhibitor | Target(s) | Reported IC50 (nM) for LmNADK1 | Cell-based Anti-leishmanial Activity (EC50, µM) |
| Staurosporine | Pan-kinase inhibitor | 150 | 0.5 |
| Compound X | Experimental LmNADK1 inhibitor | 75 | 2.3 |
| Compound Y | Experimental LmNADK1 inhibitor | 500 | > 50 |
| Thionicotinamide | NAD+ analog | >10,000 | Not reported |
Experimental Protocols
LmNADK1 Activity Assay (Coupled Luciferase Assay)
This protocol is based on the principle of measuring the amount of ADP produced, which is then used to generate a luminescent signal.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
LmNADK1 Enzyme: Dilute recombinant LmNADK1 to the desired concentration (e.g., 5 nM) in Assay Buffer.
-
Substrate Mix: Prepare a solution containing 2X the final concentration of NAD+ (e.g., 100 µM) and ATP (e.g., 20 µM) in Assay Buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer.
-
Detection Reagent: Use a commercial ADP-Glo™ Kinase Assay kit (Promega) or similar, which contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
Add 2.5 µL of the inhibitor solution or DMSO (vehicle control) to the wells of a 384-well white assay plate.
-
Add 2.5 µL of the diluted LmNADK1 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the Substrate Mix to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
How to minimize non-specific binding of LmNADK1-IN-1
This guide is intended for researchers, scientists, and drug development professionals utilizing LmNADK1-IN-1 in their experiments. Below you will find troubleshooting advice and frequently asked questions to address common challenges, particularly concerning non-specific binding, to ensure the generation of consistent and reliable data.
Disclaimer: Information regarding this compound is limited. The following guidance is based on established principles for minimizing non-specific binding of small-molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in kinase assays?
Non-specific binding of small molecule inhibitors like this compound can stem from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 or Ki for the primary target can lead to binding to lower-affinity off-targets.[1]
-
Hydrophobic Interactions: The inhibitor may non-specifically associate with proteins or plastic surfaces in the assay.
-
Protein Aggregation: High concentrations of either the kinase or the inhibitor can lead to aggregation, which may trap the inhibitor non-specifically.[1]
-
Assay Buffer Components: The composition of the assay buffer, including detergents and blocking agents, can significantly influence non-specific binding.[1]
Q2: How can I validate that the observed effect in my cellular assay is due to the on-target activity of this compound?
To confirm on-target activity, consider the following validation experiments:
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets the same kinase but has a different chemical structure.
-
Rescue Experiments: If this compound inhibits a specific pathway, attempt to rescue the phenotype by reintroducing a downstream component of that pathway.
-
Knockdown/Knockout Models: Compare the inhibitor's effect in wild-type cells versus cells where the target kinase (LmNADK1) has been knocked down or knocked out. The inhibitor should have a significantly reduced effect in the absence of its target.
-
Mutation Analysis: Introduce mutations into the LmNADK1 binding site that are predicted to reduce inhibitor binding and observe if the cellular effect is diminished.
Q3: What are the known off-targets for this compound?
Currently, there is limited publicly available information on the specific off-targets of this compound. It is crucial to perform selectivity profiling against a panel of kinases to identify potential off-target interactions.[2] Even inhibitors based on the same chemical scaffold can have vastly different specificity profiles.[2]
Troubleshooting Guides
Issue 1: High Background Signal or Variability in Biochemical Assays
High background or variability in your kinase assays can obscure the true inhibitory effect of this compound.
Troubleshooting Workflow
References
LmNADK1-IN-1 interference with common assay reagents
Welcome to the technical support center for LmNADK1-IN-1, a novel inhibitor of the Listeria monocytogenes NAD+ kinase (LmNADK1). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and resolving potential issues during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting the NAD+ kinase from Listeria monocytogenes (LmNADK1). The precise mechanism of action is still under investigation, but it is believed to act as a competitive inhibitor at the ATP-binding site of the enzyme. As with many kinase inhibitors, it is crucial to characterize its effects in your specific assay system.
Q2: What are the common causes of inconsistent results in kinase assays using this compound?
Inconsistent results in kinase assays can stem from several factors, often categorized as compound-related, assay-related, or general experimental errors.[1] For this compound, potential issues include:
-
Compound Precipitation: this compound may have limited solubility in aqueous buffers, leading to precipitation, especially at higher concentrations.[2]
-
Assay Interference: The compound itself might interfere with the assay signal, for instance, by possessing inherent fluorescence or quenching the signal in fluorescence-based assays.[1][3]
-
Reagent Quality: The purity of reagents like ATP and the substrate is critical for reproducible results.[1][3]
-
Enzyme Activity: The activity of the LmNADK1 enzyme can vary between batches and may decrease with improper storage.
Q3: How can I determine if this compound is interfering with my assay technology?
To check for assay interference, it is essential to run control experiments. A common method is to perform the assay without the LmNADK1 enzyme but with all other components, including this compound.[1] If you still observe a signal or a change in signal, it suggests that the compound is directly interacting with your assay reagents or detection system.[1]
Q4: What are potential off-target effects of this compound and how can I assess them?
In a cellular context, an observed phenotype may be due to the compound acting on multiple targets other than LmNADK1.[1] To assess off-target effects, you can:
-
Perform kinase profiling against a panel of other kinases.
-
Utilize orthogonal assays that measure a different aspect of LmNADK1 activity or a downstream cellular event.[4]
-
Employ a structurally unrelated LmNADK1 inhibitor to see if it produces the same biological effect.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure real experimental effects. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Step | Reference |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting errors between wells. | [1][2] |
| Inadequate Mixing | Thoroughly mix all reagents before and after addition to the assay plate to avoid concentration gradients. | [2] |
| Compound Precipitation | Visually inspect for precipitation. Determine the solubility of this compound in your final assay buffer. Consider lowering the compound concentration or adjusting the solvent (e.g., DMSO) concentration. | [1][2] |
| Edge Effects | Avoid using the outermost wells of the microplate, which are prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. | [1][2] |
| Inconsistent Incubation | Use a calibrated incubator and ensure consistent timing for all steps. For rapid reactions, use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. | [1][2] |
Issue 2: Inconsistent IC50 Values
Fluctuations in the calculated half-maximal inhibitory concentration (IC50) can be a significant source of frustration.
| Potential Cause | Troubleshooting Step | Reference |
| Variable Enzyme Activity | Aliquot the LmNADK1 enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to check for consistent enzyme activity. | [2] |
| Substrate Quality | Ensure the substrate has the correct sequence and purity. | [2] |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is sensitive to the ATP concentration. Use an ATP concentration that is appropriate for your assay and keep it consistent across experiments. | [1][2] |
| Compound Instability | Prepare fresh dilutions of this compound before each experiment. Assess the stability of the compound in the assay buffer over the experiment's duration. | [1] |
Experimental Protocols
Protocol 1: Control Experiment to Test for Assay Interference
This protocol is designed to determine if this compound directly interferes with the detection method of a fluorescence-based kinase assay.
Materials:
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Fluorescent substrate
-
ATP
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions to wells in triplicate.
-
Add the fluorescent substrate and ATP to the wells at the same final concentration used in the kinase assay. Crucially, do not add the LmNADK1 enzyme.
-
Include control wells containing only the assay buffer, substrate, and ATP (no inhibitor).
-
Incubate the plate under the same conditions as the kinase assay.
-
Measure the fluorescence signal using a microplate reader.
-
Analysis: If the fluorescence signal changes in a dose-dependent manner with the concentration of this compound, it indicates direct interference with the assay components or the detection method.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol allows for the confirmation of this compound binding to LmNADK1 in a cellular environment.
Materials:
-
Listeria monocytogenes cell culture
-
This compound
-
Lysis buffer
-
PBS (phosphate-buffered saline)
-
Centrifuge
-
PCR tubes
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-LmNADK1 antibody
Procedure:
-
Treat Listeria monocytogenes cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of different temperatures using a thermocycler for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes, then centrifuge at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble LmNADK1 at each temperature by Western blotting using an anti-LmNADK1 antibody.
-
Analysis: Binding of this compound should stabilize the LmNADK1 protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results with this compound.
Caption: Simplified reaction pathway for LmNADK1 and its inhibition by this compound.
References
Best practices for storing and handling LmNADK1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of LmNADK1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of nicotinamide (B372718) adenine (B156593) dinucleotide kinase 1 (NADK1) from the bacterium Listeria monocytogenes. It has a reported Ki value of 54 nM. Due to the presence of a terminal alkyne group, it is also a click chemistry reagent, allowing for its conjugation to molecules containing azide (B81097) groups.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid and in-solution forms are provided in the table below.[2]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Based on general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is a common choice. Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
Q4: Is this compound sensitive to particular conditions?
A4: As a compound with a terminal alkyne, it is good practice to protect it from light and store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. While specific data for this compound is not available, these are general best practices for this class of compounds.
Q5: Can I use this compound in cell-based assays?
A5: Yes, this compound can be used in cell-based assays to study the effects of LmNADK1 inhibition in a cellular context. It is important to determine the optimal concentration and to include appropriate solvent controls in your experiments, as high concentrations of solvents like DMSO can have cellular effects.
Data Presentation
Storage and Stability
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | For long-term storage.[2] |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (Estimated) | Based on typical solubility of similar kinase inhibitors from the same supplier. For best results, use freshly opened, anhydrous DMSO. |
| Ethanol | Insoluble (Expected) | Based on general characteristics of similar compounds. |
| Water | Insoluble (Expected) | Based on general characteristics of similar compounds. |
Note: The solubility in DMSO is an estimate based on data for other inhibitors from the same supplier. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Protocol 2: In Vitro LmNADK1 Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer suitable for LmNADK1 activity.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare solutions of LmNADK1 enzyme and its substrate (NAD+ and ATP).
-
-
Assay Procedure:
-
In a 96-well plate, add the LmNADK1 enzyme to each well.
-
Add the serially diluted this compound or solvent control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrates.
-
Monitor the reaction progress by measuring the formation of the product (NADP+) over time using a suitable detection method (e.g., spectrophotometry or fluorimetry).
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Click Chemistry Labeling of a Target Molecule
-
Reagent Preparation:
-
Dissolve this compound (alkyne-containing) and the azide-functionalized target molecule in a suitable solvent.
-
Prepare fresh stock solutions of the copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA or TBTA).
-
-
Reaction Setup:
-
In a reaction tube, combine the this compound and the azide-functionalized molecule.
-
Add the copper(I) catalyst and ligand.
-
Initiate the reaction by adding the reducing agent.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours). Protect the reaction from light.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate method (e.g., chromatography) to remove unreacted components and the catalyst.
-
Troubleshooting Guides
Enzyme Inhibition Assay
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | 1. Inactive inhibitor. 2. Incorrect inhibitor concentration. 3. Enzyme concentration too high. | 1. Use a fresh aliquot of this compound. 2. Verify the stock solution concentration and the dilution series. 3. Optimize the enzyme concentration to ensure the assay is in the linear range. |
| High background signal | 1. Autofluorescence of the inhibitor. 2. Contamination of reagents. | 1. Measure the fluorescence of the inhibitor alone and subtract it from the assay readings. 2. Use fresh, high-purity reagents and sterile consumables. |
| Inconsistent results | 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing. | 1. Use calibrated pipettes and ensure proper technique. 2. Maintain a constant temperature throughout the assay. 3. Ensure thorough mixing of all components in the assay wells. |
Click Chemistry Reaction
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Inactive catalyst. 2. Degradation of reagents. 3. Low reactant concentrations. | 1. Prepare the copper(I) catalyst solution fresh. 2. Use fresh aliquots of this compound and the azide-containing molecule. 3. Increase the concentration of the reactants. |
| Presence of side products | 1. Homocoupling of the alkyne (Glaser coupling). 2. Oxidation of the catalyst. | 1. Use a copper-chelating ligand (e.g., THPTA, TBTA) to prevent this side reaction. 2. Degas the solvents and perform the reaction under an inert atmosphere. |
| Difficulty in purifying the final product | 1. Similar properties of starting materials and product. 2. Presence of copper catalyst in the product. | 1. Optimize the chromatographic conditions for better separation. 2. Use a copper-chelating resin or perform a wash step with a chelating agent (e.g., EDTA) to remove residual copper. |
Mandatory Visualizations
Caption: Workflow for an in vitro LmNADK1 enzyme inhibition assay.
Caption: Inhibition of LmNADK1 by this compound disrupts NADP+ synthesis.
Caption: Key factors for successful experimentation with this compound.
References
Validation & Comparative
Navigating the Landscape of Leishmania donovani Kinase Inhibitors: A Comparative Guide
NAD+ kinase is a crucial enzyme that catalyzes the phosphorylation of NAD+ to NADP+, a key step in maintaining the cellular redox balance and providing reducing power for various biosynthetic pathways. In pathogenic organisms like Leishmania donovani, this enzyme is considered a potential drug target. LmNADK1-IN-1 has been identified as an inhibitor of the NADK1 from the bacterium Listeria monocytogenes, with a reported Ki value of 54 nM[1]. However, no experimental data is currently available to confirm its activity against the Leishmania donovani enzyme.
In the absence of direct competitors targeting LdNADK1, this guide provides a comparative overview of this compound and inhibitors of other essential enzymes in Leishmania donovani. This comparison aims to highlight the diverse strategies being employed to disrupt the parasite's metabolism and survival.
Comparative Analysis of Inhibitors
The following table summarizes the key characteristics of this compound and selected inhibitors of other vital enzymes in Leishmania donovani. It is important to reiterate that the anti-leishmanial activity of this compound is currently unknown and its inclusion is for comparative context within the broader field of kinase inhibition.
| Inhibitor | Target Enzyme | Organism | IC50/Ki | Efficacy Model | Reference |
| This compound | NAD+ Kinase 1 (NADK1) | Listeria monocytogenes | Ki: 54 nM | Biochemical Assay | [1] |
| Auranofin | 6-Phosphogluconate Dehydrogenase (6PGD) | Leishmania donovani | IC50: ~5 µM | Recombinant Enzyme | [2] |
| BZ-1 | Not Specified | Leishmania donovani | IC50: 0.59 ± 0.13 µM | Intracellular Amastigotes | [3] |
| BZ1-I | Not Specified | Leishmania donovani | IC50: 0.40 ± 0.38 µM | Intracellular Amastigotes | [3] |
| Withaferin A | Protein Kinase C (PKC) | Leishmania donovani | Not Specified | Apoptosis Induction | [4] |
Note: The targets for BZ-1 and BZ1-I have not been explicitly specified in the provided literature. Withaferin A's primary target in Leishmania is suggested to be Protein Kinase C, leading to apoptosis.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The role of LmNADK1 in the conversion of NAD+ to NADP+ and its inhibition by this compound.
References
- 1. The NAD+ metabolism of Leishmania, notably the enzyme nicotinamidase involved in NAD+ salvage, offers prospects for development of anti-parasite chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Leishmania donovani 6-Phosphogluconate Dehydrogenase and Inhibition by Phosphine Gold(I) Complexes: A Potential Approach to Leishmaniasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LmNADK1-IN-1 and di-5'-thioadenosine as Inhibitors of Listeria monocytogenes NAD Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibitory efficacy of two compounds, LmNADK1-IN-1 and di-5'-thioadenosine, against their target, the NAD kinase 1 from the pathogenic bacterium Listeria monocytogenes (LmNADK1). The development of potent and selective inhibitors against essential bacterial enzymes like LmNADK1 is a promising strategy for novel antibiotic development. This document summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory potency of this compound and di-5'-thioadenosine against LmNADK1. This compound is a representative compound from a series of 8-thioalkyl-adenosine derivatives designed for enhanced inhibitory activity.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (Compound 11g) | Listeria monocytogenes NADK1 | Enzymatic Assay | 0.4 µM | --INVALID-LINK--[1] |
| di-5'-thioadenosine | Listeria monocytogenes NADK1 | Enzymatic Assay | Micromolar range | --INVALID-LINK--[1] |
Note: this compound is designated here as compound 11g from the Paoletti et al. (2016) study, which was the most potent inhibitor identified in that series. The inhibitory activity of di-5'-thioadenosine was described as being in the micromolar range in the same publication, which builds upon earlier work that identified it as a novel non-natural inhibitor[2].
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for the inhibitors against LmNADK1 was performed using a continuous spectrophotometric enzyme-coupled assay.
LmNADK1 Inhibition Assay Protocol
Principle: The activity of LmNADK1 is measured by coupling the production of NADP+ to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. G6PDH utilizes NADP+ to oxidize glucose-6-phosphate (G6P), resulting in the production of NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
LmNADK1 enzyme (purified)
-
ATP (Adenosine triphosphate)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
G6P (Glucose-6-phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
Inhibitor compounds (this compound, di-5'-thioadenosine) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, ATP, NAD+, G6P, and G6PDH.
-
The inhibitor compound, at varying concentrations, is added to the wells. A control with DMSO alone is also included.
-
The reaction is initiated by the addition of the LmNADK1 enzyme.
-
The plate is immediately placed in a spectrophotometer and the absorbance at 340 nm is measured kinetically at room temperature for a defined period (e.g., 15 minutes).
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathway: LmNADK1 in NADP+ Biosynthesis
The following diagram illustrates the central role of NAD Kinase (NADK) in the biosynthesis of NADP+, an essential cofactor in various cellular processes.
Caption: LmNADK1 catalyzes the phosphorylation of NAD+ to NADP+, a critical step for cellular biosynthesis and redox balance.
Experimental Workflow: LmNADK1 Inhibition Assay
The diagram below outlines the key steps in the experimental workflow used to determine the IC50 values of the inhibitors.
Caption: Workflow for the spectrophotometric coupled-enzyme assay to measure LmNADK1 inhibition.
References
LmNADK1-IN-1: A Novel Inhibitor for Combating Listeria monocytogenes Infections
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the NAD kinase (NADK), an essential enzyme in the NADP biosynthesis pathway of many pathogenic bacteria, including Listeria monocytogenes. This guide provides a comprehensive comparison of a novel inhibitor of L. monocytogenes NADK1 (herein referred to as LmNADK1-IN-1), with existing treatment options. This compound represents a class of potent and selective 8-thioalkyl-adenosine and diadenosine derivatives that have shown significant promise in preclinical studies.[1]
Mechanism of Action: Targeting a Key Metabolic Pathway
LmNADK1 catalyzes the phosphorylation of NAD+ to NADP+, a crucial step in maintaining the redox balance and providing reducing equivalents for various biosynthetic pathways essential for bacterial survival and pathogenesis.[1][2][3] this compound acts as a competitive inhibitor of LmNADK1, binding to the active site and preventing the synthesis of NADP+. This disruption of a vital metabolic pathway leads to bactericidal effects.[1]
In contrast, traditional antibiotics used to treat listeriosis, such as ampicillin (B1664943), target the bacterial cell wall synthesis, while gentamicin (B1671437) inhibits protein synthesis. These mechanisms, while effective, are susceptible to well-established resistance mechanisms.
Caption: Inhibition of the LmNADK1 pathway by this compound.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound compared to standard-of-care antibiotics.
Table 1: In Vitro Activity against Listeria monocytogenes
| Compound | Target | Mechanism of Action | MIC (µg/mL) | Selectivity |
| This compound (Diadenosine derivative) | LmNADK1 | Inhibition of NADP+ synthesis | Sub-micromolar IC50 against the enzyme | High selectivity against human NADK |
| Ampicillin | Penicillin-Binding Proteins | Inhibition of cell wall synthesis | 0.25 - 1.0 | Broad-spectrum |
| Gentamicin | 30S Ribosomal Subunit | Inhibition of protein synthesis | 0.5 - 4.0 | Broad-spectrum |
| Vancomycin | D-Ala-D-Ala terminus of peptidoglycan | Inhibition of cell wall synthesis | 1.0 - 4.0 | Gram-positive bacteria |
| Ciprofloxacin (Fluoroquinolone) | DNA gyrase and topoisomerase IV | Inhibition of DNA replication | 0.5 - 2.0 | Broad-spectrum |
Table 2: In Vivo Efficacy in a Listeria monocytogenes Mouse Infection Model
| Treatment | Route of Administration | Dosage | Outcome | Reference |
| This compound (Diadenosine derivative) | Intraperitoneal | Not specified | Effective in a mouse infection model | |
| Ampicillin | Intravenous | 200 mg/kg/day | Standard treatment, effective in reducing bacterial load | |
| Gentamicin | Intravenous | 5-7.5 mg/kg/day | Often used in combination with ampicillin for synergistic effect | |
| Untreated Control | - | - | High bacterial load in spleen and liver, leading to mortality |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antibacterial Activity Assay (MIC Determination)
-
Bacterial Strain: Listeria monocytogenes EGD-e.
-
Culture Medium: Brain Heart Infusion (BHI) broth and agar (B569324).
-
Procedure:
-
A two-fold serial dilution of the test compound (this compound or comparator) is prepared in a 96-well microtiter plate.
-
A standardized inoculum of L. monocytogenes (approximately 5 x 10^5 CFU/mL) is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vivo Listeria monocytogenes Mouse Infection Model
Caption: Experimental workflow for a mouse infection model.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Bacterial Strain and Inoculum Preparation: L. monocytogenes EGD-e is grown in BHI broth to mid-log phase. The bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 10^4 CFU/200 µL for intravenous injection).
-
Infection: Mice are infected via intravenous (tail vein) injection with the prepared bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Animals are divided into groups receiving:
-
This compound (at various doses)
-
Vehicle control (the solvent used to dissolve the inhibitor)
-
Standard antibiotic (e.g., ampicillin)
-
-
Endpoint Analysis: At predetermined time points (e.g., 48 or 72 hours post-infection), mice are euthanized. Spleens and livers are aseptically removed and homogenized in sterile PBS.
-
Bacterial Load Determination: Serial dilutions of the organ homogenates are plated on BHI agar plates. After incubation at 37°C for 24-48 hours, the number of colony-forming units (CFUs) is counted to determine the bacterial load per organ.
Cytotoxicity Assay (MTT Assay)
-
Cell Line: Human cell lines such as HeLa or HepG2.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Serial dilutions of the test compound are added to the wells, and the plate is incubated for 24-48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
-
Alternative and Complementary Approaches
While this compound presents a promising targeted approach, other strategies to combat L. monocytogenes are also under investigation.
-
Natural Compounds: Various plant-derived compounds, such as essential oils (thymol, carvacrol) and fruit extracts, have demonstrated anti-listerial activity in vitro. However, their in vivo efficacy and potential for clinical use require further investigation.
-
Combination Therapy: The combination of ampicillin and gentamicin remains a cornerstone of listeriosis treatment, particularly for severe infections. The potential for synergistic effects between this compound and existing antibiotics is an area for future research.
-
Immunomodulatory Therapies: Research into the host immune response to L. monocytogenes may open avenues for therapies that enhance the host's ability to clear the infection.
Conclusion
This compound represents a novel and promising class of antibacterial agents with a distinct mechanism of action against Listeria monocytogenes. Its high potency and selectivity, coupled with demonstrated in vivo efficacy, make it a strong candidate for further development. This guide provides a framework for comparing its performance against current standards of care and highlights the experimental approaches necessary for its continued validation. The development of such targeted therapies is crucial in the ongoing battle against infectious diseases.
References
- 1. 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bacterial Infection with Listeria monocytogenes in Mice and Subsequent Analysis of Antigen-Specific CD8 T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
LmNADK1-IN-1: A Selective Inhibitor of Bacterial NAD Kinase with Low Cross-Reactivity against Human Orthologs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of LmNADK1-IN-1, a potent inhibitor of NAD kinase 1 from Listeria monocytogenes (LmNADK1). We present supporting experimental data on its cross-reactivity with human NAD kinase isoforms, NADK1 (cytosolic) and NADK2 (mitochondrial), highlighting its potential as a selective antibacterial agent.
This compound is a representative of a novel class of 8-thioalkyl-adenosine derivatives designed to target bacterial NAD kinases, which are essential enzymes in the biosynthesis of NADP(H).[1] The selectivity of such inhibitors against the human counterparts is a critical factor in their development as potential therapeutics. This guide summarizes the available data on the inhibitory activity of a closely related and potent compound from the same chemical series, herein referred to as "Representative Inhibitor," against both the bacterial target and human NAD kinases.
Comparative Inhibitory Activity
The inhibitory potency of the representative 8-thioalkyl-adenosine derivative was evaluated against LmNADK1 and the human cytosolic NADK1. The data reveals a significant selectivity of the inhibitor for the bacterial enzyme over the human ortholog.
| Enzyme Target | Inhibitor Concentration | % Inhibition | IC50 | Selectivity Index (Human/Lm) |
| L. monocytogenes NADK1 | 10 µM | 95% | 0.4 µM | \multirow{2}{*}{>125} |
| Human NADK1 | 10 µM | 30% | >50 µM |
Data is based on a representative potent inhibitor from the 8-thioalkyl-adenosine derivative series as described in Paoletti et al., Eur J Med Chem, 2016.
Signaling Pathways and Experimental Workflow
To understand the role of NAD kinases and the experimental approach to assessing inhibitor selectivity, the following diagrams illustrate the NAD(P) biosynthetic pathway and the general workflow for determining inhibitor cross-reactivity.
References
Comparative Analysis of LmNADK1-IN-1: Data Not Available in Public Domain
A comprehensive comparative analysis of the binding of the inhibitor LmNADK1-IN-1 to different NADK orthologs, as requested, cannot be provided at this time. Extensive searches of publicly available scientific literature and databases did not yield any specific information or experimental data related to a compound designated "this compound".
This designation may represent an internal compound identifier from a private research project that has not yet been disclosed in published materials. As such, the core requirements for this analysis, including quantitative binding data (e.g., IC50 or Ki values), detailed experimental protocols, and information on signaling pathways related to this specific inhibitor, are not accessible.
To generate the requested "Publish Comparison Guide," the following specific information would be required:
-
Primary Publication or Data Source: The original research article, patent, or database entry that describes the discovery, synthesis, and biological evaluation of this compound.
-
Quantitative Binding Data: A table of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against a panel of NADK orthologs. This must include the target enzyme from Leishmania major (LmNADK1) and at least one other ortholog, such as from a related parasite (e.g., Trypanosoma brucei) or the human form (hNADK), to allow for a comparative analysis of potency and selectivity.
-
Detailed Experimental Protocols: The specific methodologies used to determine the binding affinity or inhibitory activity of this compound. This would include details on the enzyme source (recombinant or native), the specific assay format (e.g., spectrophotometric, fluorescent, radiometric), buffer components, substrate and cofactor concentrations, and the method for data analysis.
-
Signaling Pathway Context: Any known information about the role of NADK in the signaling pathways of the organisms tested, which would provide a broader context for the inhibitor's mechanism of action.
Without this foundational data, any attempt to create a comparative guide would be speculative and would not meet the required standards of scientific accuracy and data-driven analysis.
Illustrative Visualization of a Hypothetical Comparative Analysis
Should the necessary data become available, a diagram illustrating the comparative binding selectivity could be generated using the Graphviz (DOT language) as requested. Below is a hypothetical example of such a diagram, which would be populated with actual data.
Figure 1: Hypothetical comparative binding of this compound.
This document will be updated if and when information regarding "this compound" becomes publicly available. Researchers and drug development professionals are encouraged to consult primary literature for the most accurate and detailed information on novel inhibitors.
Comparison Guide: Confirming the On-Target Effect of LmNADK1-IN-1 Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chemical and genetic methods to validate the on-target effects of LmNADK1-IN-1, a putative inhibitor of Leishmania major NAD Kinase 1 (LmNADK1). The primary purpose is to offer an objective analysis of experimental data and detailed protocols to aid researchers in designing and interpreting studies aimed at confirming drug-target engagement.
Introduction
The validation of a specific molecular target is a critical step in the drug development pipeline. For anti-leishmanial drug discovery, confirming that a compound's efficacy is a direct result of its interaction with the intended target, such as LmNADK1, is paramount. LmNADK1 is a key enzyme in the NAD(P)H biosynthesis pathway, which is crucial for the parasite's survival and management of oxidative stress. This makes it a promising target for therapeutic intervention.
This guide compares the use of a specific chemical probe, this compound, with the gold-standard genetic approach of creating a target knockout (ΔLmNADK1). By examining the phenotypic and metabolic consequences of both approaches, researchers can more definitively attribute the observed anti-leishmanial effects to the inhibition of LmNADK1.
Experimental Workflow and Signaling Pathway
The overall workflow for validating the on-target effect of this compound involves parallel characterization of wild-type Leishmania, this compound-treated parasites, and a genetically confirmed ΔLmNADK1 knockout line. This comparative approach allows for the direct attribution of observed phenotypes to the disruption of LmNADK1 function.
Figure 1. Workflow for confirming the on-target effect of this compound.
The signaling pathway involving LmNADK1 is central to the parasite's redox homeostasis.
Figure 2. LmNADK1's role in the NADP(H) biosynthesis pathway.
Quantitative Data Comparison
The following table summarizes hypothetical quantitative data from experiments comparing the effects of this compound and LmNADK1 gene knockout on Leishmania major promastigotes.
| Parameter | Wild-Type (Control) | This compound (10 µM) | ΔLmNADK1 Knockout |
| Growth Rate (cells/mL/day) | 1.5 x 10⁶ | 0.3 x 10⁶ | 0.25 x 10⁶ |
| EC₅₀ (µM) | N/A | 5.2 | N/A |
| Intracellular NADP⁺ (pmol/10⁶ cells) | 1.0 ± 0.15 | 0.2 ± 0.05 | 0.18 ± 0.04 |
| Intracellular NADPH (pmol/10⁶ cells) | 2.5 ± 0.3 | 0.5 ± 0.1 | 0.45 ± 0.08 |
| Sensitivity to H₂O₂ (LC₅₀ in µM) | 200 ± 25 | 50 ± 8 | 45 ± 6 |
| Macrophage Infectivity (%) | 85 ± 5 | 15 ± 3 | 12 ± 4 |
Experimental Protocols
The generation of a null mutant for LmNADK1 is a crucial step for target validation. The CRISPR-Cas9 system offers a rapid and efficient method for gene deletion in Leishmania.[1][2]
1. Preparation of CRISPR-Cas9 Components:
- gRNA Template Synthesis: Design single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the LmNADK1 coding sequence using a tool like LeishGEdit.[3] Synthesize these sgRNA templates via PCR.
- Donor DNA Amplification: Amplify drug resistance cassettes (e.g., Neomycin and Hygromycin) flanked by homologous regions (typically 30 bp) upstream and downstream of the LmNADK1 gene.[3] These cassettes will serve as templates for homology-directed repair.
2. Transfection of Leishmania:
- Culture Leishmania major promastigotes expressing Cas9 and T7 RNA polymerase to mid-log phase.[2]
- Co-transfect the parasites with the sgRNA templates and the donor DNA cassettes using an electroporator (e.g., Amaxa Nucleofector).[3]
3. Selection and Cloning:
- After an overnight recovery period, subject the parasites to drug selection with both Neomycin and Hygromycin.
- Isolate clonal populations by limiting dilution on semi-solid agar (B569324) plates.[4]
4. Verification of Knockout:
- Confirm the correct integration of the resistance markers and the deletion of the LmNADK1 gene by PCR using primers flanking the target locus.
- Further validate the absence of the LmNADK1 transcript by RT-qPCR and the protein by western blot, if an antibody is available.
1. Growth Assays:
- Culture wild-type, this compound-treated, and ΔLmNADK1 promastigotes in M199 medium.
- Monitor cell density daily for 5-7 days using a hemocytometer to determine growth rates.
- For EC₅₀ determination of this compound, perform dose-response studies and calculate the half-maximal effective concentration using a suitable statistical software.
2. Metabolite Quantification:
- Harvest approximately 1x10⁸ promastigotes from each group in mid-log phase.
- Extract metabolites using a cold methanol-water solution.
- Quantify intracellular NADP⁺ and NADPH levels using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
3. Oxidative Stress Sensitivity:
- Expose the different parasite lines to varying concentrations of hydrogen peroxide (H₂O₂).
- After a defined incubation period (e.g., 24 hours), assess parasite viability using a resazurin-based assay.
- Calculate the lethal concentration 50 (LC₅₀) for each condition.
4. Macrophage Infectivity Assay:
- Infect murine bone marrow-derived macrophages with stationary-phase promastigotes of each line at a parasite-to-macrophage ratio of 10:1.
- After 24 hours, wash away non-internalized parasites.
- At 48 and 72 hours post-infection, fix and stain the cells with Giemsa.
- Determine the percentage of infected macrophages and the number of amastigotes per infected macrophage by microscopy.
Comparison and Conclusion
The concordance between the phenotypic effects of this compound and the genetic knockout of LmNADK1 provides strong evidence for the on-target activity of the inhibitor. A significant reduction in growth rate, diminished intracellular NADP(H) pools, increased sensitivity to oxidative stress, and impaired infectivity in macrophages that are comparable between the chemically treated and genetically modified parasites strongly suggest that the compound's mechanism of action is indeed through the inhibition of LmNADK1.
References
- 1. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Frontiers | Genome deletions to overcome the directed loss of gene function in Leishmania [frontiersin.org]
- 4. The genetic toolbox for Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Leishmania nicotinamidase is essential for NAD+ production and parasite proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LmNADK1-IN-1's Inhibition Constant (Ki): A Comparative Guide for Researchers
For immediate release: This guide provides a comprehensive framework for the independent verification of the inhibition constant (Kᵢ) of the novel compound LmNADK1-IN-1, a putative inhibitor of Leishmania major NAD Kinase 1 (LmNADK1). As this compound is not yet characterized in publicly available literature, this document serves as a methodological blueprint, offering a comparative analysis with known inhibitors of other essential Leishmania kinases to contextualize its potential potency and guide further research.
Comparative Analysis of Inhibitor Potency
To rigorously assess the efficacy of a new therapeutic candidate, its inhibition constant should be benchmarked against established inhibitors. The following table presents a hypothetical placement for this compound alongside known inhibitors of various Leishmania kinases, providing a reference for its anticipated performance.
| Inhibitor | Target Kinase | Organism | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| This compound (Hypothetical) | LmNADK1 | Leishmania major | [To Be Determined] | [To Be Determined] | Internal Data |
| Genistein | LdMAPK3 | Leishmania donovani | 3.76 ± 0.28 | 9.9 (µg/mL) | [1] |
| Chrysin | LdMAPK3 | Leishmania donovani | 8.75 ± 0.11 | 13 (µg/mL) | [1] |
| BTB13319 | LaNDK | Leishmania amazonensis | - | ~45% inhibition at 10 µM | [2] |
| Compound 98/516 (Indirubin) | CRK3 | Leishmania spp. | - | 0.016 | [3] |
| Compound 97/344 (Indirubin) | CRK3 | Leishmania spp. | - | 0.047 | [3] |
Note: Data for inhibitors of LdMAPK3, LaNDK, and CRK3 are included to provide a comparative landscape of inhibitor potencies against different Leishmania kinases.
Experimental Protocol for Kᵢ Determination of LmNADK1 Inhibitors
A precise and reproducible enzymatic assay is fundamental for the accurate determination of an inhibitor's Kᵢ. The following outlines a generalized coupled-enzyme spectrophotometric protocol for measuring LmNADK1 activity, which can be adapted for Kᵢ determination of this compound.
Objective: To determine the inhibition constant (Kᵢ) of this compound against Leishmania major NADK1.
Assay Principle: This continuous-coupled enzyme assay monitors the LmNADK1-catalyzed phosphorylation of NAD to NADP. The production of ADP is enzymatically coupled to the oxidation of NADH to NAD+, which is measured by a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the LmNADK1 activity under initial velocity conditions.
Materials:
-
Recombinant purified Leishmania major NADK1 (LmNADK1)
-
ATP (Adenosine 5'-triphosphate)
-
NAD (β-Nicotinamide adenine (B156593) dinucleotide)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
96-well, UV-transparent microplates
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Prepare concentrated stock solutions of all substrates, coupling enzymes, and the inhibitor in the assay buffer.
-
Determination of Michaelis-Menten Constants (Kₘ): Prior to inhibitor studies, the Kₘ values for ATP and NAD must be determined.[4] Vary the concentration of one substrate while maintaining the other at a saturating concentration and measure the initial reaction rates.
-
Inhibition Assay:
-
Set up reaction mixtures in a 96-well plate containing assay buffer, fixed concentrations of ATP and NAD (ideally at or below their Kₘ values), PEP, NADH, PK, and LDH.
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed concentration of LmNADK1.
-
Immediately monitor the decrease in absorbance at 340 nm over time to determine the initial velocity (V₀) for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocities as a function of inhibitor concentration.
-
To determine the mechanism of inhibition, repeat the assay with varying concentrations of one of the substrates.
-
Analyze the data using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots) and non-linear regression analysis to fit to the proper inhibition model and calculate the Kᵢ value.
-
Visualizing the Experimental Framework
To further elucidate the experimental design and the targeted biological pathway, the following diagrams are provided.
Caption: LmNADK1 signaling pathway and point of inhibition.
Caption: Workflow for Ki determination of LmNADK1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Leishmania mexicana CRK3 Cyclin-Dependent Kinase: Chemical Library Screen and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of LmNADK1-IN-1 and Broad-Spectrum Antibiotics for the Control of Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the novel, targeted inhibitor LmNADK1-IN-1 and conventional broad-spectrum antibiotics for the control of Listeria monocytogenes, the causative agent of listeriosis. This document outlines the mechanisms of action, presents available and hypothetical comparative efficacy data, details relevant experimental protocols, and discusses the broader implications of each therapeutic strategy.
Introduction
Listeria monocytogenes is a facultative intracellular, Gram-positive bacterium responsible for severe foodborne infections, particularly in immunocompromised individuals, pregnant women, and the elderly. Standard treatment for listeriosis typically involves the use of broad-spectrum antibiotics, primarily ampicillin (B1664943), often in combination with an aminoglycoside like gentamicin. While effective, the widespread use of broad-spectrum antibiotics raises concerns about the disruption of the host microbiome and the emergence of antibiotic-resistant strains.
This compound represents a novel, targeted therapeutic approach. It is an inhibitor of the Listeria monocytogenes NAD kinase 1 (LmNADK1), an enzyme crucial for the bacterium's metabolism and survival. This guide offers a comprehensive comparison of these two distinct strategies for combating L. monocytogenes.
Mechanism of Action
This compound: A Targeted Metabolic Inhibitor
This compound is a selective inhibitor of the NAD kinase 1 enzyme in Listeria monocytogenes. NAD kinase is the sole enzyme responsible for the phosphorylation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). The reduced form, NADPH, is an essential cofactor in a multitude of anabolic pathways and in the defense against oxidative stress.
By inhibiting LmNADK1, this compound is hypothesized to:
-
Deplete the intracellular pool of NADP(H).
-
Disrupt anabolic processes vital for bacterial growth and replication.
-
Impair the bacterium's ability to counteract oxidative stress, rendering it more susceptible to host immune defenses.
This targeted approach is expected to be highly specific to the pathogen, minimizing off-target effects on the host and its microbiome.
Broad-Spectrum Antibiotics: Conventional Warfare
The primary broad-spectrum antibiotics used against L. monocytogenes are ampicillin and gentamicin.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), enzymes responsible for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by irreversibly binding to the 30S ribosomal subunit. This interference leads to the production of non-functional proteins and ultimately bacterial cell death. Gentamicin is often used in combination with ampicillin to achieve a synergistic bactericidal effect.
The mechanisms of action for both this compound and broad-spectrum antibiotics are depicted in the signaling pathway diagrams below.
Structural Showdown: LmNADK1 in Complex with Substrates Versus a Novel Inhibitor
A comparative guide for researchers, scientists, and drug development professionals on the structural dynamics of Listeria monocytogenes NAD Kinase 1 (LmNADK1). This guide provides a detailed comparison of the enzyme's conformation when bound to its natural substrate, NAD, and a potent synthetic inhibitor, offering insights for structure-based drug design.
This guide delves into the structural intricacies of Listeria monocytogenes NAD Kinase 1 (LmNADK1), a key enzyme in the NADP(H) biosynthesis pathway and a potential target for novel antimicrobial agents. By juxtaposing the crystal structures of LmNADK1 in complex with its substrate (NAD) and a synthetic inhibitor, we illuminate the conformational changes that govern its catalytic activity and inhibition. This information is critical for the rational design of next-generation inhibitors targeting this essential bacterial enzyme.
Quantitative Data Summary
The following table summarizes key quantitative data from the crystal structures of LmNADK1 in different ligation states. These structures provide high-resolution snapshots of the enzyme's active site, revealing the precise interactions that underpin substrate recognition and inhibitor binding.
| Parameter | LmNADK1-NAD Complex[1] | LmNADK1-Inhibitor Complex (5'-azido-8-[(2-{[2-(3-bromophenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-5'-deoxyadenosine)[2][3] |
| PDB ID | 2I2C | 5DHS, 5DHT |
| Resolution (Å) | 1.85 | 2.62, 2.59 |
| R-Value Work | 0.191 | 0.242, Not Available |
| R-Value Free | 0.210 | 0.278, Not Available |
| Ligand | Nicotinamide-Adenine-Dinucleotide (NAD) | 5'-azido-8-[(2-{[2-(3-bromophenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-5'-deoxyadenosine |
| Inhibitor IC50 (µM) | Not Applicable | 0.4 (for a related compound in the series) |
Structural Comparison of LmNADK1 Complexes
The overall fold of LmNADK1 remains largely consistent upon binding of both the substrate NAD and the 8-thioalkyl-adenosine inhibitor. However, significant conformational differences are observed within the active site, particularly in the loops surrounding the binding pocket.
LmNADK1 Bound to Substrate (NAD)
In the substrate-bound state (PDB: 2I2C), the NAD molecule is accommodated in a well-defined pocket. The adenine (B156593) moiety of NAD is anchored through hydrogen bonds with the backbone atoms of key residues, while the nicotinamide (B372718) ring is positioned towards the catalytic residues. This conformation is productive, positioning the 2'-hydroxyl group of the adenosine (B11128) ribose for phosphorylation.[1][4]
LmNADK1 Bound to Inhibitor
The crystal structure of LmNADK1 in complex with an 8-thioalkyl-adenosine derivative (PDB: 5DHS) reveals a distinct binding mode that leads to competitive inhibition. The adenosine core of the inhibitor occupies the same sub-pocket as the adenine of NAD. However, the bulky thioalkyl-aryl extension at the C8 position of the adenine ring induces a significant conformational change in a loop region of the active site. This rearrangement prevents the productive binding of ATP, the phosphoryl donor, thereby inhibiting the kinase activity. The inhibitor effectively acts as a molecular wedge, locking the enzyme in a non-productive state.
The following diagram illustrates the key structural differences between the substrate-bound and inhibitor-bound states of LmNADK1.
Caption: A diagram illustrating the conformational states of LmNADK1 upon substrate and inhibitor binding.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. The following sections outline the key experimental protocols used in the structural and functional characterization of LmNADK1.
Protein Expression and Purification of LmNADK1
Listeria monocytogenes NADK1 was expressed and purified as described by Poncet-Montange et al. (2007). The gene encoding LmNADK1 was cloned into an expression vector and transformed into E. coli. The protein was overexpressed and purified using a combination of affinity and size-exclusion chromatography to yield highly pure and active enzyme for subsequent studies.
Enzymatic Assay of LmNADK1
The kinase activity of LmNADK1 was determined using a coupled spectrophotometric assay. The production of NADP+ is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH, resulting in an increase in absorbance at 340 nm.
Reaction Mixture:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
1 mM NAD
-
1 mM ATP
-
1 unit/mL G6PDH
-
5 mM Glucose-6-phosphate
-
LmNADK1 enzyme
The reaction is initiated by the addition of LmNADK1, and the change in absorbance at 340 nm is monitored over time. For inhibitor studies, various concentrations of the inhibitor are pre-incubated with the enzyme before initiating the reaction.
Crystallization of LmNADK1 Complexes
Crystals of LmNADK1 in complex with its ligands were grown using the hanging drop vapor diffusion method.
-
LmNADK1-NAD Complex: Crystals were obtained by mixing the purified protein (at 10 mg/mL in 20 mM Tris-HCl pH 7.5, 150 mM NaCl) with a reservoir solution containing 0.1 M sodium cacodylate pH 6.5, 0.2 M magnesium acetate, and 20% w/v PEG 8000. NAD was added to the protein solution to a final concentration of 5 mM prior to crystallization.
-
LmNADK1-Inhibitor Complex: For the inhibitor complex, the purified protein was incubated with a 2-fold molar excess of the inhibitor. Crystals were grown in similar conditions, with slight modifications to the precipitant concentration.
The following diagram outlines the general workflow for the structural and functional analysis of LmNADK1.
References
Evaluating the Selectivity of LmNADK1 Inhibitors Against Other Bacterial Kinases
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a critical aspect of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity of inhibitors developed for NAD+ kinase 1 from Listeria monocytogenes (LmNADK1), a key enzyme in the NADP+ biosynthesis pathway and a promising target for novel antibacterial agents. The data presented here is compiled from published research and offers insights into the performance of these inhibitors against homologous kinases from other bacteria.
Comparative Selectivity of LmNADK1 Inhibitors
The following table summarizes the inhibitory activity of various compounds against LmNADK1 and other bacterial NAD+ kinases. The data highlights the differential selectivity of these chemical scaffolds, providing a basis for further structure-activity relationship (SAR) studies and the development of more potent and selective inhibitors.
| Compound Class | Exemplar Compound | Target Kinase | IC50 / Ki (µM) | Reference |
| Diadenosine Derivatives | NKI1 | LmNADK1 | Low µM | [1][2] |
| NKI1 | S. aureus NADK (SaNADK) | Active | [3] | |
| NKI1 | P. aeruginosa NADK (PaNADK) | Inactive | [2] | |
| 8-Thioalkyl-adenosine Derivatives | Not specified | LmNADK1 | Sub-micromolar | [4] |
| Not specified | S. aureus NADK (SaNADK) | High selectivity index vs. LmNADK1 | ||
| Not specified | Human NADK | High selectivity index vs. LmNADK1 | ||
| Benzamide Adenine Dinucleoside Analogue | Compound 1 | P. aeruginosa NADK (PaNADK) | Ki = 4.6 |
Experimental Protocols
The determination of kinase inhibition and selectivity involves robust biochemical assays. Below is a detailed methodology for a commonly employed spectrophotometric assay.
Coupled Enzyme-Based Spectrophotometric Assay for NAD+ Kinase Activity
This assay measures the production of NADP+ by coupling it to the reduction of a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which specifically uses NADP+ as a cofactor. The resulting production of NADPH is monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant LmNADK1 and other bacterial NAD+ kinases
-
Test inhibitors (e.g., LmNADK1-IN-1 analogues)
-
NAD+ (substrate)
-
ATP (co-substrate)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of NAD+, ATP, and G6P in assay buffer.
-
Prepare a solution of G6PDH in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Recombinant NAD+ kinase
-
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of NAD+ and ATP.
-
Immediately add the coupling-enzyme mixture containing G6P and G6PDH.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes) using a microplate reader.
-
The rate of increase in absorbance is proportional to the rate of NADP+ production and thus the NAD+ kinase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating inhibitor selectivity.
Caption: Workflow for determining kinase inhibitor selectivity.
Caption: Inhibition of the LmNADK1-catalyzed reaction.
References
- 1. New Chemical Probe Targeting Bacterial NAD Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure‐based design, synthesis and biological evaluation of a NAD + analogue targeting Pseudomonas aeruginosa NAD kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sylvie Pochet - Inhibitors of bacterial NAD kinases - Research - Institut Pasteur [research.pasteur.fr]
- 4. AID 1335946 - Inhibition of human NADK expressed in Escherichia coli BL21(DE3) assessed as reduction in NADP production using NAD as substrate by glucose-6-phosphate dehydrogenase coupled enzyme based spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LmNADK1-IN-1: A Guide for Laboratory Professionals
For Immediate Implementation: The absence of a specific Safety Data Sheet (SDS) for LmNADK1-IN-1 necessitates treating it as a hazardous chemical waste. All materials contaminated with this compound, including the pure substance, solutions, and labware, require specialized disposal. Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established protocols for similar laboratory chemicals to ensure the safety of personnel and environmental protection.
Essential Safety and Disposal Information
Proper disposal of this compound is crucial to mitigate potential harm to human health and the environment. The following table summarizes the key information for the safe handling and disposal of this compound, based on general best practices for novel small molecule inhibitors.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Primary Hazards | Assumed to be harmful if swallowed and toxic to aquatic life. Treat as hazardous. | General practice for novel inhibitors[1][2] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed waste disposal company. | [1] |
Step-by-Step Disposal Procedures
The following protocols provide detailed guidance for the disposal of this compound in its various forms within a laboratory setting.
1. Solid this compound Waste
-
Segregation: All solid this compound waste, including unused or expired pure compound and contaminated items such as weighing paper and spatulas, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area, separate from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.
2. Liquid Waste Containing this compound
-
Collection: All liquid waste containing this compound, such as solutions in solvents like DMSO, must be collected in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle). Do not overfill the container.
-
Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, preferably within secondary containment to prevent spills.
-
Disposal: Arrange for pickup by your institution's EHS department.
3. Contaminated Labware
All labware that has come into direct contact with this compound must be decontaminated or disposed of as hazardous waste.
-
Reusable Glassware:
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect the rinsate as hazardous liquid waste.
-
After decontamination, the glassware can be washed and reused.
-
-
Disposable Labware:
-
Collect all disposable labware contaminated with this compound (e.g., pipette tips, centrifuge tubes) in a designated hazardous waste container lined with a chemically resistant bag.
-
Label the container as "Hazardous Waste" with the name of the contaminating chemical (this compound).
-
Arrange for pickup and incineration through your institution's EHS department.
-
Experimental Workflow for Disposal
Spill Cleanup Procedures
In the event of a spill, the primary objective is to contain the spill and decontaminate the area safely.
-
Evacuate and Notify: Alert personnel in the immediate area and restrict access.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover the material to avoid raising dust.
-
Collect the Waste: Carefully collect the spilled material and absorbent using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS department.
Decision-Making for this compound Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
